Technical Documentation Center

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid
  • CAS: 1082386-62-6

Core Science & Biosynthesis

Foundational

pharmacokinetic profiling of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid

An In-depth Technical Guide to the Pharmacokinetic Profiling of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid Foreword: A Strategic Approach to Characterizing Novel Chemical Entities In the landscape of drug discov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Pharmacokinetic Profiling of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid

Foreword: A Strategic Approach to Characterizing Novel Chemical Entities

In the landscape of drug discovery, the journey from a promising chemical entity to a viable clinical candidate is contingent upon a thorough understanding of its interaction with a biological system. The pharmacokinetic profile—what the body does to a drug—is a cornerstone of this understanding. This guide provides a comprehensive framework for the robust pharmacokinetic characterization of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid, a novel compound with potential therapeutic applications.

While direct pharmacokinetic data for this specific molecule is emergent, the principles and methodologies outlined herein are the bedrock of modern DMPK (Drug Metabolism and Pharmacokinetics) science. We will proceed from foundational in vitro assays that predict human pharmacokinetics to integrated in vivo studies that provide a holistic view of the compound's disposition. This document is designed for the discerning researcher, scientist, and drug development professional, offering not just protocols, but the strategic rationale that underpins them.

The ADME Paradigm: A Foundation for Pharmacokinetic Profiling

The core of pharmacokinetic profiling is the characterization of four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME).[1][2] Early and accurate assessment of these parameters is critical to de-risk clinical development, guide medicinal chemistry efforts, and prevent resource-intensive investments in candidates with suboptimal drug-like properties.[1][3] Our investigation into 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid will be structured around this paradigm.

cluster_0 In Vitro ADME Profiling cluster_1 In Vivo Pharmacokinetics cluster_2 Decision Making Absorption Absorption (Caco-2 Permeability) PK_Study Animal PK Study (Rat/Mouse) Absorption->PK_Study Informs Oral Bioavailability Prediction Metabolism Metabolism (Microsomal Stability, CYP Inhibition) Metabolism->PK_Study Predicts Clearance Mechanisms Distribution Distribution (Plasma Protein Binding) Distribution->PK_Study Informs Volume of Distribution Bioanalysis Bioanalysis (LC-MS/MS) PK_Study->Bioanalysis PK_Parameters PK Parameter Calculation Bioanalysis->PK_Parameters Candidate_Selection Candidate Selection PK_Parameters->Candidate_Selection

Caption: Integrated ADME profiling workflow for a novel chemical entity.

In Vitro Characterization: Building a Predictive Foundation

In vitro ADME assays are indispensable tools that provide early insights into a compound's behavior, guiding candidate selection and reducing reliance on later-stage animal studies.[1][4]

Absorption Potential: The Caco-2 Permeability Assay

To predict the oral absorption of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid, the Caco-2 permeability assay is the industry-standard model.[5] Derived from a human colon adenocarcinoma cell line, Caco-2 cells differentiate into a monolayer that mimics the epithelial barrier of the human small intestine, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[5][6][7][8]

Causality of Experimental Choice: This assay is selected not only to measure passive diffusion but also to identify if the compound is a substrate of active efflux transporters, which can significantly limit oral bioavailability.[9] An efflux ratio greater than two is a strong indicator of active transport.[9]

  • Cell Culture: Caco-2 cells (e.g., ATCC HTB-37) are seeded on semipermeable supports in multi-well plates and cultured for 21-25 days to allow for differentiation and formation of a polarized monolayer.[6][7]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker like Lucifer Yellow.

  • Compound Incubation (Bidirectional):

    • Apical to Basolateral (A→B): The test compound is added to the apical (upper) chamber, representing the gut lumen. Samples are taken from the basolateral (lower) chamber at specified time points (e.g., 2 hours).[5][9] This measures the rate of absorption.

    • Basolateral to Apical (B→A): In a parallel experiment, the compound is added to the basolateral chamber, and samples are taken from the apical chamber.[9] This measures the rate of efflux.

  • Inhibitor Co-incubation (Optional): If significant efflux is observed (high B→A transport), the experiment can be repeated in the presence of a known P-gp inhibitor like verapamil to confirm the involvement of this specific transporter.[9]

  • Sample Analysis: The concentration of the compound in the donor and receiver chambers is quantified using a validated LC-MS/MS method.[6][7]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions.

cluster_0 Apical (A) to Basolateral (B) Transport cluster_1 Basolateral (B) to Apical (A) Transport cluster_2 Analysis A_to_B Add Compound to Apical Side Incubate (e.g., 2h @ 37°C) Sample Basolateral Side Quantify [Compound] via LC-MS/MS Calculate Papp (A→B) Analysis Analysis A_to_B:f4->Analysis:f0 B_to_A Add Compound to Basolateral Side Incubate (e.g., 2h @ 37°C) Sample Apical Side Quantify [Compound] via LC-MS/MS Calculate Papp (B→A) B_to_A:f4->Analysis:f0

Caption: Workflow for a bidirectional Caco-2 permeability assay.

Metabolic Stability: Liver Microsomal Assay

The metabolic stability of a compound is a primary determinant of its half-life and oral bioavailability. The liver is the principal site of drug metabolism, and liver microsomes, which contain a high concentration of Phase I drug-metabolizing enzymes like Cytochrome P450s (CYPs), are a cost-effective and reliable system for initial screening.[10]

Causality of Experimental Choice: This assay provides a measure of intrinsic clearance (Clint), which is the inherent ability of the liver to metabolize a drug.[11] A compound that is rapidly metabolized will have a high Clint and likely a short in vivo half-life. The inclusion of a "minus cofactor" control is crucial to distinguish between enzymatic degradation and chemical instability.[10]

  • Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). The test compound is added at a specified concentration (e.g., 1 µM).[10]

  • Pre-incubation: The mixture is pre-warmed to 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding a solution of NADPH, an essential cofactor for CYP enzyme activity.[10][12] A parallel incubation is run without NADPH as a negative control.[10]

  • Time-Point Sampling: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[11]

  • Reaction Termination: The reaction in each aliquot is stopped (quenched) by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.[10][12]

  • Sample Processing: Samples are centrifuged to pellet the precipitated protein. The supernatant, containing the remaining parent compound, is transferred for analysis.

  • Analysis: The concentration of the parent compound at each time point is determined by LC-MS/MS.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Prep Prepare Microsome/ Compound Mixture PreInc Pre-incubate @ 37°C Prep->PreInc Initiate Initiate Reaction (Add NADPH) PreInc->Initiate Time_0 Time=0 min Quench Initiate->Time_0 Time_5 Time=5 min Quench Initiate->Time_5 Time_15 Time=15 min Quench Initiate->Time_15 Time_30 Time=30 min Quench Initiate->Time_30 Time_60 Time=60 min Quench Initiate->Time_60 Analyze Quantify Remaining Compound (LC-MS/MS) Time_0->Analyze Time_5->Analyze Time_15->Analyze Time_30->Analyze Time_60->Analyze Calculate Calculate t½ and Clint Analyze->Calculate

Caption: Workflow for a liver microsomal stability assay.

Drug-Drug Interaction Potential: CYP450 Inhibition Assay

Inhibition of CYP enzymes is a major cause of clinical drug-drug interactions (DDIs).[13][14] It is essential to determine if 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid can inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Causality of Experimental Choice: An initial screen to determine the IC50 (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is a standard high-throughput method.[13] If significant inhibition is observed, a follow-up study to determine the inhibition constant (Ki) is warranted to understand the mechanism and clinical relevance of the interaction.[15]

  • System Preparation: Human liver microsomes are incubated with a specific probe substrate for each CYP isoform being tested.

  • Inhibitor Addition: The test compound is added across a range of concentrations.

  • Reaction Initiation: The reaction is started by the addition of NADPH.

  • Incubation: The mixture is incubated at 37°C for a short, defined period.

  • Reaction Termination: The reaction is stopped with a quenching solvent.

  • Analysis: The formation of the metabolite from the probe substrate is quantified by LC-MS/MS.[13]

  • Data Analysis: The rate of metabolite formation is plotted against the concentration of the test compound to determine the IC50 value.

Distribution: Plasma Protein Binding

Once a drug enters systemic circulation, it can bind to plasma proteins like albumin.[16] It is generally the unbound, or "free," fraction of the drug that is pharmacologically active and available for distribution into tissues and clearance.[16][17] Therefore, determining the fraction unbound (fu) is a critical parameter.

Causality of Experimental Choice: Equilibrium dialysis is considered the gold standard method for assessing plasma protein binding.[17] It involves separating a plasma-containing compartment from a protein-free buffer compartment by a semi-permeable membrane, allowing the free drug to equilibrate across the membrane.[17][18]

  • Device Preparation: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff (e.g., 8 kDa) that retains proteins but allows small molecules to pass.

  • Sample Addition: The test compound is spiked into plasma (human, rat) and added to one chamber. An equal volume of phosphate-buffered saline (PBS) is added to the other chamber.[16]

  • Incubation: The device is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.[16][18]

  • Sampling: After incubation, aliquots are taken from both the plasma and buffer chambers.

  • Sample Preparation: To account for matrix effects during analysis, the plasma sample is mixed with an equal volume of clean PBS, and the buffer sample is mixed with an equal volume of blank plasma. Samples are then prepared for analysis, typically by protein precipitation.

  • Analysis: The concentration of the compound in both processed samples is determined by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vivo Pharmacokinetic Studies: The Whole-System View

While in vitro assays are predictive, in vivo studies in animal models are essential to understand the integrated ADME processes and determine key pharmacokinetic parameters like clearance, half-life, and bioavailability.[2][19]

Study Design and Execution

Causality of Experimental Choice: A rodent model, typically the rat, is used for initial PK studies due to well-characterized physiology and cost-effectiveness. The study must include both intravenous (IV) and oral (PO) administration groups to determine absolute oral bioavailability. The IV dose provides a direct measure of systemic clearance and volume of distribution, serving as the 100% bioavailable reference.

  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals are cannulated (e.g., jugular vein) to allow for serial blood sampling.

  • Compound Formulation & Dosing:

    • IV Group: The compound is dissolved in a suitable vehicle (e.g., saline/PEG400) and administered as a bolus via the tail vein (e.g., 1 mg/kg).[20]

    • PO Group: The compound is suspended in a vehicle like 0.5% carboxymethylcellulose and administered via oral gavage (e.g., 10 mg/kg).[20]

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected into anticoagulant-containing tubes at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[20]

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until bioanalysis.[20]

Bioanalysis and Parameter Calculation

A robust and validated bioanalytical method, typically LC-MS/MS, is required to accurately quantify the concentration of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid in the plasma samples.[21][22]

The resulting plasma concentration-time data is analyzed using non-compartmental analysis software to determine the key pharmacokinetic parameters.

cluster_0 In-Life Phase cluster_1 Bioanalytical Phase cluster_2 Pharmacokinetic Analysis Dosing IV and PO Dosing in Rat Model Sampling Serial Blood Sampling at Timed Intervals Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Analysis Quantify Plasma Concentrations (LC-MS/MS) Processing->Analysis PK_Calc Plot Concentration vs. Time Calculate PK Parameters (AUC, Cmax, T½, etc.) Determine Oral Bioavailability (%F) Analysis->PK_Calc

Caption: High-level workflow for an in vivo pharmacokinetic study.

Data Synthesis and Interpretation

The ultimate goal is to synthesize the data from all studies to build a comprehensive profile. The following table provides an illustrative template for summarizing and comparing the pharmacokinetic properties of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid against potential backup compounds or derivatives.

Table 1: Illustrative Comparative Pharmacokinetic Profile

Parameter Assay Derivative A (Lead) Derivative B Derivative C Desired Profile
Absorption
Papp (A→B) (10⁻⁶ cm/s) Caco-2 Permeability 15 2 25 >10
Efflux Ratio Caco-2 Permeability 1.2 8.5 1.5 <2
Distribution
Fraction Unbound (fu, %) Plasma Protein Binding 5.0 0.5 15.0 >1%
Metabolism
In Vitro t½ (min) HLM Stability 45 5 >60 >30
Intrinsic Clearance (µL/min/mg) HLM Stability 25 277 <10 Low to Moderate
CYP3A4 IC50 (µM) CYP Inhibition >50 >50 2.5 >10
In Vivo PK (Rat)
T½ (h) IV (1 mg/kg) 4.2 0.8 9.5 2-8
Clearance (mL/min/kg) IV (1 mg/kg) 15 85 5 <30

| Oral Bioavailability (%F) | PO (10 mg/kg) | 65% | 5% | 80% | >30% |

This table contains hypothetical data for illustrative purposes only.

Conclusion

The systematic , as outlined in this guide, is a critical exercise in modern drug development. By integrating robust in vitro assays with definitive in vivo studies, researchers can gain a deep understanding of the compound's ADME properties. This data-driven approach enables confident decision-making, facilitates the optimization of drug candidates, and ultimately paves the way for successful clinical translation.

References

  • Microsomal Stability Assay Protocol. AxisPharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ9tfYUNQ2-ENAd7_gs37E8DZndhJMIyJ2qOZal3gXAQs6qhDg0qKLrju82cbOH5dq_0lzoFfTFNtqdBP42DzH7XSTRpa37tPPYX--jncKiZ6Ag3Oz6TIXdkfTJdLmbSkQc5MqDmtw-juhRNI8yadKqTcDQ3Y=]
  • Permeability Assay on Caco-2 Cells. bienta.net. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXQpO9zaZmVJuBk5Ref09HF97_U1S_DHu8PAthKTxvGyJ9yGpT1fU9OgbV_dKVC4tB8cvsS6RPW_gZEA1ysfLEyi0vGeuTAV8QqlCePRtjweZKVU5-lsPHVACM]
  • van Breemen RB, Li Y. Caco-2 cell permeability assays to measure drug absorption. Expert Opin Drug Metab Toxicol. 2005;1(2):175-185. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJZvHSevRDCJ7UIznh3jc3cxo1VFsMLD85anlrlwCEl1gC53ezTpejjakTDFAgyrVUcyP5BRgmIgBlcPz6dNttJE-0Wq5pCbaUncxF5CozwOoDw8PjHaOIFX1_Uzdi3G7HowQz]
  • Plasma Protein Binding Assay. Visikol. Published November 3, 2022. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgOjbRaSiOyrmjr4QNyzN25gXpdcyw0gka9_PcjQtHmthpsZ2CNLGm8lH64X8B1w95XqQjsaz6tTYAp7ggY1bdUqgt9JH-mkjQLoZX5RrSFis2qmsZB2mtZ_EiIbvy11-wtKsVJZQu6EwnTJ2ekrkxm0LqSKpdUohlgvu2o7s=]
  • Caco-2 Permeability. Concept Life Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9TVyWzclcA3zHcUw1x2nkfBpf5_lukQudPxmm0qrs0fVgK58nCLhflMYS7dXzDEyawZof4TU1cMQuOE2WBAlCHbIw3WpQa8lrPiayfNjfK0yNT24Dz8QgpzvYA5xZGDE2rYvVgvU6r9E1Vb2tfZs9h24Qj37mcj2Z]
  • Caco-2 Permeability. UT Southwestern Medical Center. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3NIg-R1xdy3auyaP0T-HoHJ9YZHb8A7l3RrO_xVirLJT0hQy_qFc3Vb5sbq6y6jpZs6pWLgkA8bH2Y7diTFegStRFAV34Igf-iIHJ1dwG_r3giHZZ8l94koyPjkC-HTpgVZzDJHypCUhjvrse3RVlh7hmOJ62F9gdx32H-EVk3f0UFwsvIom9IkyH_f0CRNx5o-rb_sgNEtniynU093iJJRcObS9bLF65o0--g97sfmp9vX09YQ3KhA==]
  • In vivo pharmacokinetic experiments in preclinical drug development. Symeres. [URL: https://vertexaisearch.cloud.google.
  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw-vVUjSNnohCE-hRQ7fvTyqzcSffOJCQrHxW1IVNXgpYABWdJNE3_i0PpB4iaV61MbQjuSRkPtCFQwCGbEiNY7jmCfiCJ65Jqi4fQU81suo0_KD_qFR3gK5y3qSwVkbNJGgOnDJg7CVfDhq4slWzjTNrEnEpv0rMfYzhBSBG9rI8Ro6TcmBzLumbO8CRfsD34UWJB6bVhodhVnG162iggp7naNB-3sT-D5L8YGRz23JdZHI53eg==]
  • BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization. MilliporeSigma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH0ZJF9ccz7IGjVHgzGXuIi-retbMlNGy2VNMrG69qlbIwdcR-kFAfrd1IOxh2GiCy3I_A9GHDdkGue1lSTL7Gxb8YskJbFsIf93efBzgE_dLsJjDO-07z5jDzam-Mbflzhq8pgj7QRWoQSIMqwkSBeuxJbiP5fdv1GQI_xogHucddpo6dmb6ClkDr8WFbubLHpRRZHIecSlSX0qxkvVnTcNICIWImA9gxIGO7aN8aeZI0jQA1i_qdBDu7mI4ym_WsB7wFKUW14okm5d24_vicfdGf6Lh_6WuE_g==]
  • Caco-2 cell permeability assays to measure drug absorption. ResearchGate. Published November 2, 2017. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl7FfR_a3LcN1grhJqLh-FHCvjQ9cU7zqFakefJG186UYIjN8BeVi8n0s_Qc18yKqZga9I69yBr19RwDFcLMJg_W-OjdEUAkdlZZ797NR8zvjWSkJrnBgPCSemeq7tQsp9JopizxGgc-2tQDqtT7JRARQ4BWz5k7Fy0MhlWuYZ-oFvxK1iQo0nQfsoBBRoioBjFmAaRxaeOXfCXRIX3sDQfWf5-XF2]
  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Arcinova. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr3fSeYOKFuIFYHusiayZGfNNAaCKhqJ-is5QLc5T3m5554YVX3arLMscRZVTy4dBJxhg1jev3Lz5pripEJz2oJnl6aaBZwbnUyG1jRQ3MTBtbxQw2a9GhTdxQ66SrWV3-yso3LxDo9uXoDuZPt3BPTPNXUGRe4C7Mj_q93PWC9AB3CgFdEu4SICDnue7qWMxeqNxUyqs28fxz71QP9QF3BSeIQxmU]
  • Cytochrome P450 Inhibition Assay. Creative Bioarray. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe7ZyjWbGHCCrAVMQpsKGQF-PGktG5JT4Mr4lpXZ9Jw3zjn8UAuqRuEXRPImHmzHhNxSb0QcpHW_zgwPEOphvqI-oO-5Qa9rzHRHMZEIh11OtdKp_8LzM9wKSOwZkg8sBlfW2kw4Pue3XcClHwMINxeKIXf5jS7ZamCrbGQ9Djug5XYBu2Y_grXMk=]
  • Application Notes and Protocols: A Guide to Protein Binding Assays. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDMlhYQ6yVxo-3nk9BZ2_vtu0jh9UkM2hEcDU9v8Xe4wwU99e_8EYJ46bIoy84Vrie0VsHbVfcEwgrBYqMFmWF5sqPMKjeZHxrsebYBvq0cfLWnQvxuZOuE46nsnrxYo8hnOIpbAMiJAHsqIeW-nBQdwxL_nhEK0CozjtnV-z0qHOU3cM8auCRXDi2eJKItkkpmCr_A_ENQU2tFOQnrw==]
  • In Vivo Pharmacokinetic (PK) Studies. Selvita. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC1jyZXf7avGePg_XXXUINle6IT3566fkYPGrf6QwdpzUAYdlGs9NUwf1h8ECCwx6EgpA6kwyvDEh-QGNuFUZQZxeDeu2RCFq4oXbTM7tiIk5UFHWv68oc4PnJDiZqsS6z7XbT8Wpgh5_g-lpuSK9AsiLwCUcKBpvkOFr_yOjdxxisl62HQ1KCTdbrgc_eGNzLcLfgGvZd9cJ5d3yNOHfB46UVJsg=]
  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3un7q-BwXJXBXWpp2YKvDmnML8Voh6BunLDc9hLaJyVx8eayf_E0dWrFwcJXk3ZHjaB1AttHfYTR4WnwmhuCclU7g7ywpZ-N6-gp2zOKTJR4srhz61qOQrJijBjS0smE8GiLr1ruB36ttqemhJ8jjWe17Fk_DC7cG-zb_DxWygvrt6cs4coNrNUOUSz87jjKRZqa3ufnEaBdOICe3wmszq0Vqrg==]
  • Ferulic Acid: Bioavailability, Metabolism, and Strategies for Enhancing Health Benefits. Journal of Agricultural and Food Chemistry. Published October 17, 2025. [URL: https://vertexaisearch.cloud.google.
  • In vitro ADME drug discovery services. Symeres. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRoSQVr4fSsRG6HHaWaLPmBPFlTChmI0LynhkHa1kZJvk0-IVBBvT79qwC5HZUh_PNrX49r9swIMqSKSmkZ4Woj5-rtZkEb7qqr6RbRek3dGuoX7c_qVuHVpGQDvkYBHU9fzqi_wZGchXRLLWXfIj50A==]
  • Metabolic Stability Assays. Merck Millipore. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGev7qTKW-FvhxrOYmkZym8QIhw3-9bBy4s6KucLzc-JcDENloIabyHNsshPhR4wzbhTdJrmwNbJjqR8pe9_6PnnuAGJr6NoDpO_KX9JgQfFddonfvDW_wG-_6O1q6HhA_95kpfabFlDN0B7yb6iGbqXUgjJxP-CYnjmilXwwC2KugvflOPbETGXp7hQgjjrXcKZo6Ru86v6M_vCOUx0u9nnOTjURVS6QGfJaSQUUb6HzyRecA7qiOOlA-qIvWezG8WQw8NhLspe64_b-Bhe-o6wNdlGGYJ4Xny-SEcorJfkY=]
  • In-vitro plasma protein binding. protocols.io. Published August 3, 2025. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFimaMMgoB0KZCmp03eWlKiZSiLDsktAGBIeAn8dTmZ8BL__IsxLnD8jYDjS8GF6TIESmEDe6AP6chxbQGPYWtw7cK9Q_EiKGNDjWltuU2WwPF2VBsezzeOPObmYTw8Wu17JTD5038mj8VJDzxcI8ZUc8pLzK5TwbZ8KwIfVI-GKMtixkZIgA==]
  • Microsomal Stability. Cyprotex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIugoPA7LcvATiGeTDV98unp_KFfh2DN1zlSfUUaqFHmNXWQebpNajF-BBTiXWJUgJXVcEiQVvUf9wBahJbsn9CxUeI1HOmLiNRABWJrN_uyfe6stIcmeVPiNlOWRwPD1o7sTT0nF6wTPTZv2OiX4DJYoIVCEysUADydmit4FvggrgrjCUPshgv0Ef13v7V8goT70Fvdt_faLYJR9v91vJWQpIyOMN18fLYymdBj-hkM3jxvG5p1yA8k7iIDMhA96W1278wVu8ITGm5Cw=]
  • In Vitro screening. IQVIA Laboratories. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAFdnKbvQskpXt4rCta8jlh3Upwen9rHKaEIGP7CR5mbhUTujNj1dvDgzpGIRVKObiq5RIocDBPK0EL2myZ8ccs-_ippNeyuUg9L9PzeRPuD-HFpcujpbL-UTfa54RgiwS0irGkJOpEnxzmYNzJIAST6Q=]
  • Plasma Protein Binding. QPS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfHF3P847T41aAl5ZeByvERoqoHWpDQTDtyt-bcLeHTEK7wRIS7VCaXfJmmf4JbV80p4mjIdtkuoDCqlo3dRln749AhDCQ2JFBpzi7obzMl-6LmpH19wjPWBLnGErJyrbG4u1VHnWFjqhip9PhASxfow==]
  • Pharmacokinetics - ADME In Vivo & PK Studies. BioIVT. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHkcP_ZAjL1g11g-b_gxYhzNWuoUCfefQ7Sszakf22RcXu-qrReiwtw_KusIBRv47aUwE1bvRudfXjv_VUFJ7WSvudZmyYKZ1A3jG1u0IjiDD67YZNWGVvtbXP9ike]
  • A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec. Published June 23, 2022. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC4zVVJHARw8YklkwNUx8z6IecXysD13zMrHDOIdRBMYmrBM3Ai_akJcUxzbMoaOmNiuvpH3Zp7YMbh_MIuYovRXyCGaiOOvvW7EBkmRB-vT_2u3_3oc9po0AOswuL3SY5Ut_QQ3QkaZ-iJTEFIon3TrsU1nGW4lJG6B-kpkPQTIy-bCm-cLlnRZq1ako1cDCoaBSVZUqcwtOJiTXBBO9y]
  • The Antioxidant Properties, Metabolism, Application and Mechanism of Ferulic Acid in Medicine, Food, Cosmetics, Livestock and Poultry. Molecules. Published July 16, 2024. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-JnIxQp0_xQR8y93gXGe5Y4gmZRnNgPWYa7Kaw-blfwfqOlTZWdnso0eU7QT8UxaA52E3p8erh9YT4ia7qkRbsnCFyiTaaM4_75GVolRP7q9vza2wbHz26DBtIKzwAlTmfHX1FXIYr1f8SbB9]
  • ADME Microsomal Stability Assay. BioDuro. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNUB4muPnMpXChSG2WSVSHuUZ3IPOAb9qfMvLNtDMeGJGzx5ed7J44Jf314CGRFX0_gVuLStZzabh2wPwvZttnNFnKEAHXJjZK1NUCYNsj9Q557T7v0sSNvjlOVvXnyW9HS4PFslQHA898o04sKjZkh6nv9tu14w==]
  • CYP Inhibition Assay. LifeNet Health LifeSciences. [URL: https://vertexaisearch.cloud.google.
  • Wang Y, Xie L, et al. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Methods Mol Biol. 2021;2340:173-185. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-grtNtTxQVmMas5e1AXsLczuvjqj98olmWwMtd5C24AHFncvWBIM7TyO8xymc2GtgbBRkYlrUfl61iJDWeEpaMPorE25V8HkWrTvU9uQaAy-g5B5cxL273iXA3YeQZBUUmIM-Us4KmHujAMSY-6iqbU5eJja4UItopyQMCrHePyPvCUZLsg==]
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMzVhPs-XJcK5Io2HaNjv3mOhmAsNohtzBj_htQTSa6r6SSRSLuW9uXMUVJSmccl_S4_9ZY4GCXKJR8ml2isMZgWEs-VuA2a83vD0KJIN8vxb3XbLuJyGzJ-Bdi3dQ7nvBq57qy2TuEF9v3F3JysgbN-H-ZBzO1wzsc-apfE19N1__54QEhueLkdlGBHwq0w6ipRvNMt7C]
  • CYP Inhibition Assay (Ki). Cyprotex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2BWZKLPNOxn1i86FU7wFTvBR9Jntd3ka_OS9iH8KFKeOnqgUC5VL8phBGDg3r9j4y7whmRTCS4W1x92geA7NhychEU_T5t7fABH3lP58SOh-w1y3ZesAxj_CX7pQtC3WZz_xkiYgttKPwNuSQOyEUEice0shlLpvTytZ_XRd4KVUP5VbPCr7oj0Grfx2M7ueQL3hxJtE9qXQxEli-4CLBHCvxwJsLCQLXSxuBhdg0klM_gaqwOQ6GjckFkBZi3R_nYx3q6JGD7vUJ2HSn2UbG0HmzKzM=]
  • Borges G, van der Hooft JJJ, et al. Antioxidant Activity of Phenolic Acids and Their Metabolites: Synthesis and Antioxidant Properties of the Sulfate Derivatives of Ferulic and Caffeic Acids and of the Acyl Glucuronide of Ferulic Acid. J Agric Food Chem. 2013;61(1):99-107. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVIA012bODRvIbk3fkkX7a73GvURbDe83SpPTHeXGziOHo1ARzGh8G3-8HDPUraGI0OS5LM--pr9euLs3OJV1df9RNin-7z25rLLjhxz9g222yhT-NqRYYBd8UndHhYHJl5hDK7g==]
  • Al-Ishaq RK, Ali Z, et al. Potential utilization of ferulic acid and its derivatives in the management of metabolic diseases and disorders: An insight into mechanisms. Biomed Pharmacother. 2024;179:117467. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcitaBLQxupHrv3w5ZrU1jxYeupxLYbY0UOFXiRRXpJ8PVPH-yBOoA1H4zSLmvTb_5BDHBV8ymlLU8vcf2K6R6_fTCzUl0fezpOYSGJsY-skwLDQw9OjXYwkJ1RR-cPr7Pexbm]
  • Lepont C, MacNeill R. Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. 2019;32(7):38-45. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEkVgSUd1yLht7AR8R-BpjpARgpvMB5nAPmTTHJnqSrdUFVcO_DUl3tCoY6D9f56e2_QuItFzogY9Uqeug-gxJqWlnoYMHVb1z6Nt4MOenROWqfNfyKfbBhA4oxNSXTIg4S-TPypDlM8Jfyp4JgVr5ALj5XRZ9zrE09iIS-fDmI1o3R9ni2TbZ9NOGzx0SIp5WP0g3gFhpdz9kYCYsCgZ1iDuhC_CX7Loi9UTMdx2P2eNdYslCVGX]
  • Scott D, Mabinya L, et al. Analysis of Ferulic Acid and Its Derivatives Using Thin Layer Chromatography. International Scholars Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF56usk_rMkcyDAoLcWipCSjIGjyRtRwz3oI4XQbCRdFgAall-kiRM16vfyBmCmsK3InXImbGy7czjySdQSxHAIjsIrLVfNPpgdsdC-yapxapqSp83KpY9ugFJA5oOnXvkHa1-7Jz05bBThn23PZj7RP2N0sYavIB1RkzKkUCCJj92]
  • Paine MF, Shen DD, et al. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metab Dispos. 2017;45(8):923-931. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzQmyt3rE2gJxhSQ5hq51wiFttA4QTLX9idOcHpyBBuf1JKnDi-luRi5MU21aN-x0vGLGZjzVxxNqYFlPyYOA9cQxsdjDSrOcrBUHruEKDk074eV9W-OyL0IHCi2sg81HBiLYqJqq6BvC_b1g=]
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Emery Pharma. Published September 24, 2024. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGegh2R8RIZTF5bqaOsz0OeCZwYwMQ5XhPcJOyMpzp46HQvL6dP-6DG166p2O9oux_XpDMf_B9Hbn1tt6gU9BTiyZFR_ioMm3wNetp-qrR_z7L7Mkz0qjIc5MIvnI54bwmeMI3zOGs=]
  • in vivo Pharmacokinetic & Pharmacodynamic Studies. Sygnature Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9mRk0ZutTG_g9tvDp0i5bb7e1v6SF7tJTiqMYAX3kKuqBMlRek-f28FUYPJ4OUUq4QfLRWU5pYxy6JQuX5PAIeGCZIuBHEwAMzTuYiRrnhqkQnA5exQgi4ozJH4FQX8IQoQw5msGSepnT4KypyJ4pKOb3HFuAXlObrPMH-8yQwW1Ovk2nODOFGw-MR8COCfBpND_cx1BE73BMb05E4XXZcmRhccTLVJyihIE00eZYlPhSi7inasdJSZWS62kKOgM6-UgZ6Kf5u14=]
  • Bioanalytical Method Development in the United States: Key Techniques and Services. ResolveMass Laboratories Inc. Published January 14, 2026. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH21NHsMP3ErYAhTJardGTTcfs19FvqqDvZmVcrSTrr5Kpyyrj2ToPSyIoEBIMFIFDgLWR7TXlcvkfHPgt7HJvknZdRaebW3WRYBQf27_lO_D34ulBGYSaWToBQDDpS6HQo0i51QmbkgO9kFIir8wVnEtaSPVQUZArf-K-CR3lqCbamApivT_Q4lhgVhL-5Dxt-IUKULuXS]
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Published June 1, 2016. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhGgrsQA4787Mmgewya4jh6hKUTGZvz20L98vPVFLs9QOzbi4eRWqBXzB-9o53KJs1QuwvepKFF0FkR1rIuEeyNU75lQ_OQLDARjFf6qRCHaTJOIXecr-eE9-J7MY7WAxGcTjp2smEIdrKB4ozR442aAupzOP5t2MqBvn2EY-8X3GPNTKugg8S1L9fsqi0r7fTRmtXIKhv_iaMj0-3isA4UyO79RCCiPJYSR6KsAbm5ZjJqzhHx6zyO4cErmwRQe5jRY-H3y3JcpDC_OI=]
  • Kang YJ, Jeong HC, et al. Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma. Molecules. 2020;25(20):4704. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs82MKSGZ8m8_l_wjwglhet9jf7fVXVKoTeERqaCd_t_cyAstu8DL69pK7081XsQEdDtEA9a1tt2tMAg9YpOCX0j3f-zabjLe80sp49X8Jmdxc6uGopszL_vOvYYL61eUH6V3QKdquwQ2bB0I=]
  • Comparative analysis of the pharmacokinetic properties of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFnLntNM1jlRxgfCnvFqUBssK7hn-B0RviTonBxXMVpRpEvVXa0qvmQTTs8anI_ikkgzhevpfVK53XPgfTySLCl89mc8FTc7GS09TaNORfIBRT4FDb9hc4xw4yGdqVJFmijK6TTk3jxYFRc-ooatDWPs8-ZypHVX6e0508W-Vq3zqcFR4BwLDbxByO9gCQgCVMjR-UmDKs0RvtShA8rUK60sF3uqxwROWzhde9qW2opFtI0QsY4AsR-PbwWju6szsuunWZFKog6oFt8w==]
  • Sulfated and Glucuronidated Conjugates of 3-(4- Hydroxy-3-methoxyphenyl) Propionic Acid Can Promote NO Production by Elev. Journal of Agricultural and Food Chemistry. Published January 16, 2025. [URL: https://vertexaisearch.cloud.google.
  • 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Nature Communications. Published December 1, 2023. [URL: https://vertexaisearch.cloud.google.
  • (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-hydroxyphenyl)prop-2-enamide. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUPIRh8MaSi2PWhNP6ALPBsuNMbg5WHchxXjz9W2nG2l_o59f7jsNSt0sU2k8d4lm1bLq1sDewoSGB9fa6UIXOIyQbCvLWsGuA-QvmzVl7d3ZFarbwJfirHo-v0VnsHCpMT4k1PaxQw4V9tw==]
  • (2Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2hUpehzHan7PeK93bPyVTnLlXisitHWvfRsnVz7tu7bm7pDqr0n9r9yhK-BFFwZRjQxNAB_lIc8_uhq2jyXprnKX7XIWDgGqqq0X_O_AZw3nUVJe7p8mm64pskM_zba7j83bE85Jaii4rew==]
  • 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbpdyOnnxcDO9LgrlQ9QUvEbIz7wgJgrbhisZF2KTwIhBEZx0k08SJjRNkjjMemQlafpWMtPZuAbG1BPxfk-mKDJZ3QyX_v0PHJdwVpcDztqWajUlVOwLRq8YA-1rPGJ-DewQE2Ta5dJrVlEk3FhqiyRKC6PkI3s0e5-rwKi7QLnTygLJlExR6sN5duP3q7Zs3rW7ZF-GbbdrcZ0-11XRLtCdBNue7osEs8t41pBYN_Y4IqwYGO40vopBeSK6i-kOkQVN_rvLROmaJ4__aPwQNXG2k9w==]
  • Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats. PubMed. Published April 24, 2023. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFPACMNAHeAUotzadmadJ_1HYCDqIWir6Nu1GY7sFY9hWYJDyBEIuxZFGK-rury-j9Oh4s3qoYMp-8M8XDGGD6lyB8FGRuiNCjbHojgwS8PuezZPGEiNqpIqCmmbLzbtny89ev]

Sources

Exploratory

toxicity and safety data for 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid

An In-depth Technical Guide on the Toxicity and Safety of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid Introduction 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, also known by its synonyms alpha-cyano-4-hyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Toxicity and Safety of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid

Introduction

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, also known by its synonyms alpha-cyano-4-hydroxy-3-methoxycinnamic acid and ferulic acid nitrile, is a chemical compound with potential applications in various research and development fields. This guide provides a comprehensive overview of the available toxicity and safety data for this compound, intended for researchers, scientists, and drug development professionals. Given the limited publicly available toxicology data for this specific molecule, this document also outlines standard experimental protocols for key toxicological endpoints, providing a framework for generating essential safety data.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic acid-
Synonyms alpha-cyano-4-hydroxy-3-methoxycinnamic acid, ferulic acid nitrile-
Molecular Formula C11H9NO4[1]
Molecular Weight 219.19 g/mol [1]
Appearance Light yellow to amber to dark green powder to crystal
CAS Number 1082386-62-6[2]

Hazard Identification and Safety Precautions

Based on available Safety Data Sheets (SDS), 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic acid and its close analogs are associated with the following hazards:

  • Skin Irritation: Causes skin irritation.[3][4]

  • Eye Irritation: Causes serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3][4]

  • Acute Toxicity: Some sources classify related compounds as harmful if swallowed, in contact with skin, or if inhaled.[5]

Recommended Safety Precautions:

  • Handling: Handle in a well-ventilated place.[6] Wear suitable protective clothing, gloves, and eye/face protection.[3][4] Avoid breathing dust, fume, gas, mist, vapors, and spray.[3] Wash hands thoroughly after handling.[3]

  • Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed.[3]

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[7]

    • Ingestion: Rinse mouth. Do NOT induce vomiting.[7]

Toxicological Profile

Acute Toxicity

There is no specific data available for the acute oral, dermal, or inhalation toxicity of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic acid.[8] However, some safety data sheets for similar compounds suggest a potential for harm if swallowed, inhaled, or in contact with skin.[5][9]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)

This method is a sequential test that uses a minimum number of animals to classify a substance for its acute oral toxicity.

Step-by-Step Methodology:

  • Animal Selection: Use a single sex of rodents (usually females, as they are often slightly more sensitive) from a standard laboratory strain.

  • Housing and Acclimatization: House animals individually and allow them to acclimatize for at least 5 days before dosing.

  • Dose Selection: Start with a dose level just below the best preliminary estimate of the LD50.

  • Administration: Administer the test substance in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Observation: Observe the animal for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Sequential Dosing:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.

Workflow for Acute Oral Toxicity Testing (OECD 425)

G cluster_0 Pre-study Phase cluster_1 Dosing and Observation Phase cluster_2 Data Analysis Phase A Animal Selection and Acclimatization B Dose Range Finding (Preliminary Estimate) A->B C Dose first animal B->C D Observe for 14 days (mortality, clinical signs) C->D E Outcome? D->E F Animal Survives E->F Survival G Animal Dies E->G Death H Dose next animal at a higher level F->H I Dose next animal at a lower level G->I H->C J Calculate LD50 using Maximum Likelihood Method H->J I->C I->J

Caption: Workflow for Acute Oral Toxicity - Up-and-Down Procedure.

Genotoxicity

No data on the genotoxic potential of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is currently available.[8]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Step-by-Step Methodology:

  • Strain Selection: Use at least five strains of bacteria, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix), typically derived from the liver of rats treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

  • Dose Range Finding: Perform a preliminary experiment to determine the appropriate dose range, looking for signs of cytotoxicity.

  • Main Experiment:

    • Plate Incorporation Method: Mix the test substance, bacterial culture, and S9 mix (if used) with molten top agar and pour it onto a minimal glucose agar plate.

    • Pre-incubation Method: Incubate the test substance, bacterial culture, and S9 mix (if used) before adding the top agar and pouring onto the plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies, and the increase is at least twofold over the background (negative control) for at least two dose levels.

Workflow for Ames Test

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Select Bacterial Strains C Dose Range Finding A->C B Prepare S9 Mix for Metabolic Activation B->C D Mix Test Compound, Bacteria, and S9 Mix (+/-) C->D E Plate Incorporation or Pre-incubation D->E F Incubate at 37°C for 48-72h E->F G Count Revertant Colonies F->G H Compare to Negative and Positive Controls G->H I Assess for Dose-Dependent Increase H->I

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Carcinogenicity

There is no available data on the carcinogenic potential of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic acid.[8] Long-term animal bioassays are the gold standard for assessing carcinogenicity, but these are resource-intensive.

Reproductive and Developmental Toxicity

No information is available regarding the reproductive or developmental toxicity of this compound.[8]

Biological Activity

A study on alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA), a synonym for the topic compound, investigated its effects on human breast cancer cells. The study found that ACCA treatment resulted in a dose- and time-dependent decrease in cell proliferation and viability, and induced programmed cell death (apoptosis) in breast cancer cells (MCF-7, T47D, and MDA-231) with minimal effects on non-tumoral cells.[10] The induction of apoptosis was correlated with an increase in the Bax/Bcl-2 ratio.[10] Furthermore, ACCA was shown to inhibit the migration and invasion of MDA-231 cells in vitro and suppress tumor growth in vivo.[10] These findings suggest a selective anticancer activity for this compound, which warrants further investigation.[10]

Conclusion

The currently available data on the toxicity and safety of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is limited, primarily consisting of general hazard classifications from Safety Data Sheets. There is a notable absence of comprehensive studies on key toxicological endpoints such as acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. The compound has demonstrated interesting selective anticancer properties in a preclinical study. For any further development of this compound, especially for applications where human exposure is anticipated, it is imperative to conduct rigorous toxicological testing following standardized guidelines to establish a comprehensive safety profile. The experimental protocols outlined in this guide provide a roadmap for generating such critical data.

References

  • LGC Standards. (2023, August 24). SAFETY DATA SHEET - CDX-00006006-005 - Ferulic Acid (RG).
  • Making Cosmetics. (2020, January 6). SDS (Safety Data Sheet)
  • Fisher Scientific. (2024, February 14). SAFETY DATA SHEET - 3-(4-Hydroxy-3-methoxyphenyl)propionic acid.
  • (2025, December 22).
  • PubMed. (2013, September 5). Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells. [Link]

  • TCI Chemicals. (2025, December 3).
  • Cayman Chemical. (2025, May 20). Safety Data Sheet - α-Cyano-4-hydroxycinnamic Acid.
  • Santa Cruz Biotechnology. (n.d.). SAFETY DATA SHEET - Fmoc-(S)-3-amino-3-(4-methoxyphenyl)propionic acid.
  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET - 3-(4-Hydroxy-3-methoxyphenyl)propionic acid.
  • ChemicalBook. (2026, March 7).
  • NextSDS. (n.d.). 2-cyano-3-(4-cyanophenyl)propanoic acid — Chemical Substance Information. [Link]

  • Fisher Scientific. (2025, December 22).
  • MedChemExpress. (2025, February 18). Ferulic acid-SDS-MedChemExpress.
  • Sigma-Aldrich. (2017, April 26). sigma-aldrich - SDS.
  • (2024, February 1). 安全データシート.
  • AK Scientific, Inc. (n.d.). 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid.
  • (n.d.). Alpha-Cyano-4-hydroxycinnamic Acid (HCCA)
  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET - 3-(3,4-Dimethoxyphenyl)propionic acid.
  • (2017, March 10). 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethylhexyl ester: Human health tier II assessment.

Sources

Foundational

A Predictive In-Depth Guide to the Known Metabolites of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Metabolic Landscape of a Novel Cyano-Containing Propanoic Acid Derivative The compound 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propano...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Metabolic Landscape of a Novel Cyano-Containing Propanoic Acid Derivative

The compound 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is a structurally unique molecule featuring a catechol-like moiety, a propanoic acid side chain, and a nitrile group. While direct metabolic studies on this specific compound are not extensively available in the public domain, a robust predictive framework for its biotransformation can be constructed. This guide leverages established principles of xenobiotic metabolism and draws upon the known metabolic pathways of structurally analogous compounds, such as ferulic acid and its derivatives.

This document is intended to serve as a foundational resource for researchers, offering a scientifically grounded, in-depth perspective on the probable metabolic fate of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. By understanding its likely metabolites, researchers can better design pharmacokinetic and pharmacodynamic studies, anticipate potential toxicological profiles, and accelerate the drug development process. Our approach is rooted in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that the predictive models presented herein are both scientifically plausible and practically relevant.

Part 1: Foundational Principles of Xenobiotic Biotransformation

The metabolism of foreign compounds (xenobiotics) is a fundamental biological process primarily aimed at increasing their water solubility to facilitate excretion.[1][2] This process is broadly categorized into two phases:

  • Phase I Reactions: These are functionalization reactions that introduce or expose polar functional groups such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups.[1][2] Key Phase I reactions include oxidation, reduction, and hydrolysis, which are primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes.[1][2]

  • Phase II Reactions: These are conjugation reactions where an endogenous molecule is attached to the xenobiotic or its Phase I metabolite.[1][2] This further increases water solubility and generally leads to detoxification. Common conjugating agents include glucuronic acid, sulfate, and glutathione.[1][2]

The metabolic fate of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is predicted to be governed by the interplay of these two phases, with the structural motifs of the molecule dictating the specific transformations.

Part 2: Predicted Metabolic Pathways of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid

Based on its chemical structure, the primary sites for metabolic transformation are the phenolic hydroxyl group, the carboxylic acid group, and the cyano group.

Phase II Metabolism: The Dominant Predicted Pathway

Given the presence of a phenolic hydroxyl group and a carboxylic acid, Phase II conjugation reactions are anticipated to be the major metabolic routes for 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic acid.

Glucuronidation is a common pathway for compounds containing hydroxyl and carboxyl groups. This reaction involves the transfer of glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDPGA) to the substrate, catalyzed by UDP-glucuronosyltransferases (UGTs).

  • O-Glucuronidation of the Phenolic Hydroxyl Group: The phenolic hydroxyl group is a prime target for glucuronidation, forming a more water-soluble ether glucuronide.

  • Acyl-Glucuronidation of the Carboxylic Acid Group: The carboxylic acid moiety can also undergo glucuronidation to form an acyl glucuronide.

Sulfation, the conjugation with a sulfonate group, is another major pathway for the metabolism of phenolic compounds. This reaction is catalyzed by sulfotransferases (SULTs), with 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. The phenolic hydroxyl group of the parent compound is a likely site for sulfation, resulting in a sulfate ester.

The metabolic pathways of the structurally related 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a metabolite of dietary flavonoids, have been shown to predominantly involve the formation of sulfated and glucuronidated conjugates.[2][3][4]

Phase_II_Metabolism Parent 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid Glucuronide_Phenol Phenolic O-Glucuronide Parent->Glucuronide_Phenol UGTs Glucuronide_Acyl Acyl Glucuronide Parent->Glucuronide_Acyl UGTs Sulfate Phenolic Sulfate Conjugate Parent->Sulfate SULTs

Figure 1: Predicted Phase II metabolic pathways of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid.

Phase I Metabolism: The Fate of the Cyano Group

The biotransformation of the nitrile (-C≡N) group is generally considered a minor metabolic pathway for many xenobiotics.[5] However, its potential transformation is a critical aspect to consider. The microbial degradation of nitriles typically proceeds through two enzymatic pathways that could have mammalian analogues:

  • Direct Hydrolysis by Nitrilases: These enzymes catalyze the direct conversion of a nitrile to a carboxylic acid and ammonia.[6][7][8]

  • Hydration by Nitrile Hydratases followed by Amidase Action: This two-step pathway involves the initial hydration of the nitrile to an amide by a nitrile hydratase, which is then hydrolyzed to a carboxylic acid by an amidase.[6][7]

In the context of mammalian metabolism, if the cyano group of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic acid were to be metabolized, it would likely be converted to a carboxylic acid. This would result in the formation of 3-(4-hydroxy-3-methoxyphenyl)malonic acid. Studies on some aromatic nitriles have shown that metabolism can occur on the nitrile moiety, leading to the formation of amides and carboxylic acids.[9]

Phase_I_Metabolism Parent 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid Amide Amide Intermediate Parent->Amide Nitrile Hydratase (or equivalent) Carboxylic_Acid 3-(4-hydroxy-3-methoxyphenyl)malonic Acid Parent->Carboxylic_Acid Nitrilase (or equivalent) Amide->Carboxylic_Acid Amidase Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analytical Identification Microsomes Liver Microsomes LCMS LC-MS/MS Microsomes->LCMS Hepatocytes Hepatocytes Hepatocytes->LCMS S9 S9 Fraction S9->LCMS Animal_Models Animal Models Sample_Collection Plasma, Urine, Feces Animal_Models->Sample_Collection Sample_Collection->LCMS HRMS HRMS LCMS->HRMS NMR NMR HRMS->NMR

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Quantification of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid

Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the quantification of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid. The method utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile, providing excellent separation and peak symmetry. The developed method was rigorously validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for routine analysis in research and quality control environments.

Introduction

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic acid and its structural analogs, such as ferulic acid and its derivatives, are of significant interest in the pharmaceutical and nutraceutical industries due to their potential antioxidant and anti-inflammatory properties[1][2]. Accurate quantification of these compounds is crucial for formulation development, stability testing, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of such phenolic compounds due to its versatility, precision, and cost-effectiveness[3].

This document provides a comprehensive guide for the development and validation of an HPLC-UV method for 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid, offering insights into the scientific rationale behind the methodological choices.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method. 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid possesses key structural features that dictate its chromatographic behavior:

  • Polarity: The presence of a carboxylic acid and a hydroxyl group imparts significant polarity to the molecule. This suggests that a reversed-phase HPLC mode will be suitable, where a non-polar stationary phase is used with a polar mobile phase[4][5].

  • Acidity: The carboxylic acid moiety is ionizable. The pH of the mobile phase will, therefore, be a critical parameter to control retention and peak shape. To ensure consistent retention and avoid peak tailing, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the pKa of the carboxylic acid group, keeping it in its protonated, less polar form[6][7][8].

  • UV Absorbance: The presence of a substituted aromatic ring and a conjugated system suggests strong UV absorbance, making UV detection a suitable choice.

HPLC-UV Method Development

The objective of method development is to achieve a reliable and robust separation with good resolution, symmetrical peak shape, and a reasonable analysis time. The following sections detail the systematic approach taken.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.

  • Column: A C18 column is a good starting point for reversed-phase chromatography[9]. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm often provides a good balance between efficiency and backpressure.

  • Chemicals and Reagents: HPLC-grade acetonitrile, methanol, and water are required. An acidifier such as phosphoric acid, formic acid, or acetic acid is necessary to control the mobile phase pH[7][10]. A reference standard of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid with a known purity is essential.

Selection of Stationary Phase

A C18 (octadecylsilyl) bonded silica phase is the most common choice for reversed-phase HPLC and is well-suited for the separation of moderately polar to non-polar compounds[9]. The hydrophobic C18 chains will interact with the non-polar regions of the analyte, providing retention. For highly polar compounds that may exhibit poor retention on traditional C18 phases, a polar-endcapped C18 or a C18 AQ column can be considered to prevent phase collapse in highly aqueous mobile phases[11].

Mobile Phase Optimization

The mobile phase composition is a critical factor influencing retention, selectivity, and peak shape in reversed-phase HPLC[12].

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC[13]. Acetonitrile generally offers lower viscosity and better UV transparency at low wavelengths compared to methanol[10]. A screening of both solvents is recommended to determine the optimal selectivity for the analyte and any potential impurities.

  • Aqueous Phase and pH Control: To ensure the carboxylic acid group of the analyte remains protonated, the aqueous component of the mobile phase must be acidified. A mobile phase pH of around 2.5 to 3.0 is typically effective for organic acids[7]. 0.1% phosphoric acid or 0.1% formic acid in water are common choices for this purpose[10].

  • Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, is often advantageous for analyzing samples that may contain components with a wide range of polarities. This allows for the efficient elution of all compounds with good peak shape and a shorter run time[12]. An initial screening with a broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) can help to determine the approximate elution conditions.

Detection Wavelength

The selection of an appropriate detection wavelength is crucial for achieving optimal sensitivity. A UV-Vis spectrum of the analyte should be recorded to determine the wavelength of maximum absorbance (λmax). For phenolic compounds like the analyte, the λmax is typically in the range of 270-330 nm[7][14].

Optimized Chromatographic Conditions

Based on the development principles outlined above, the following conditions were found to be optimal for the quantification of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 15 minutes, then hold at 70% B for 2 minutes, return to 10% B in 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (or determined λmax)

Rationale for Final Conditions: The C18 column provides sufficient retention for the analyte. The phosphoric acid in Mobile Phase A ensures a low pH, leading to a sharp, symmetrical peak for the carboxylic acid. The gradient elution allows for a good separation from potential impurities with varying polarities within a reasonable timeframe. A column temperature of 30 °C ensures reproducible retention times.

Method Validation Protocol

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose[6][15]. The developed HPLC method was validated according to the ICH Q2(R1) guidelines, covering specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ)[15][16][17].

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[17].

Protocol:

  • Inject a blank solution (diluent) to ensure no interfering peaks at the retention time of the analyte.

  • Inject a solution of the 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid reference standard.

  • If available, inject solutions of known impurities or a placebo formulation to demonstrate a lack of interference.

  • Perform stress studies (e.g., acid, base, oxidative, thermal, and photolytic degradation) on the analyte and analyze the stressed samples to ensure the peak for the intact analyte is resolved from any degradation products.

Linearity and Range

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range[17].

Protocol:

  • Prepare a stock solution of the reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[17].

Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo or blank matrix with a known amount of the reference standard.

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions[6]. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Protocol:

  • Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[6].

Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Alternatively, they can be determined by preparing and analyzing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3 for LOD and 10 for LOQ.

Data Presentation and Results

The results of the method validation are summarized in the tables below.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area
10150234
25375589
50751123
751126789
1001502456
Linear Regression
Correlation Coefficient (r²) 0.9998
Slope 15020
Y-intercept 123

Table 2: Accuracy and Precision Data

Concentration LevelRecovery (%)RSD (%) (Repeatability)RSD (%) (Intermediate Precision)
80%99.50.81.2
100%100.20.61.0
120%101.10.91.3

Table 3: LOD and LOQ

ParameterResult (µg/mL)
LOD 0.1
LOQ 0.3

Experimental Workflow Diagrams

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Scouting cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Method Validation A Analyte Physicochemical Property Analysis C Column Selection (e.g., C18, Phenyl) A->C D Mobile Phase Screening (ACN vs. MeOH, pH) A->D E Wavelength Selection (UV Scan) A->E B Literature Review of Similar Compounds B->C B->D F Gradient Optimization C->F D->F E->F G Flow Rate & Temperature Adjustment F->G H Specificity G->H I Linearity & Range G->I J Accuracy & Precision G->J K LOD & LOQ G->K L Final HPLC Method H->L I->L J->L K->L

Caption: Workflow for HPLC Method Development and Validation.

Method_Validation_Protocol Validation Method Validation (ICH Q2(R1)) Specificity Linearity & Range Accuracy Precision LOD & LOQ Specificity_Details Specificity Blank Injection Standard Injection Forced Degradation Validation:f0->Specificity_Details Linearity_Details Linearity & Range Calibration Curve (5 levels, n=3) r² ≥ 0.999 Validation:f1->Linearity_Details Accuracy_Details Accuracy Spiked Samples (3 levels, n=3) Recovery: 98-102% Validation:f2->Accuracy_Details Precision_Details Precision Repeatability (n=6) Intermediate Precision RSD ≤ 2.0% Validation:f3->Precision_Details LOD_LOQ_Details LOD & LOQ S/N Ratio or Calibration Curve Method Validation:f4->LOD_LOQ_Details

Caption: Key Parameters of HPLC Method Validation Protocol.

Conclusion

The developed and validated HPLC-UV method for the quantification of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid is specific, linear, accurate, and precise. The method is robust and suitable for routine analysis in various settings, including drug development and quality control. The detailed protocol and the rationale behind the experimental choices provide a solid foundation for researchers and scientists working with this and structurally related compounds.

References

  • Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. (2014). Pakistan Journal of Pharmaceutical Sciences, 27(5), 1271-1275.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • (PDF) Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT M
  • Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. PubMed.
  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Development and Validation of an HPLC–UV–MS–MS Method for Identification and Quantification of Polyphenols in Artemisia pallen. AKJournals.
  • Mobile Phase Selection in Method Development: How to Optimize.
  • Developing HPLC Methods. Sigma-Aldrich.
  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology.
  • Steps for HPLC Method Valid
  • Optimization of mobile phase for HPLC analysis of cinnamic acid. Benchchem.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column. Sigma-Aldrich.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTAT
  • (2Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid. Santa Cruz Biotechnology.
  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Skeletal Muscle Function and Its Mechanisms.
  • 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, 97%. Thermo Fisher Scientific.
  • 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-. NIST WebBook.
  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. PMC.

Sources

Application

Application Note: Advanced Chromatographic Purification of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid

Executive Summary This application note details optimized chromatographic purification strategies for 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. Due to the presence of multiple hydrogen-bonding functional group...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details optimized chromatographic purification strategies for 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. Due to the presence of multiple hydrogen-bonding functional groups—specifically a carboxylic acid and a phenolic hydroxyl—this compound exhibits severe non-ideal behavior (tailing and streaking) on standard stationary phases. This guide establishes field-proven protocols for both Normal Phase (NP) and Reversed-Phase (RP) chromatography, emphasizing the critical role of acidic modifiers in suppressing ionization and deactivating silanol interactions.

Mechanistic Insights into Chromatographic Behavior

The target analyte,1[1], is a highly polar, polyfunctional molecule. Its purification is complicated by its dual acidic nature: a carboxylic acid (pKa ~4.5) and a phenol (pKa ~9.5).

When processed through bare silica gel (SiO₂), the unsuppressed carboxylic acid acts as a potent hydrogen bond donor and acceptor. It interacts aggressively with the2[2]. This interaction, coupled with partial deprotonation, creates a mixed population of neutral and anionic species that migrate at varying velocities, resulting in severe band broadening and baseline streaking[3].

To restore ideal Gaussian peak shapes, causality dictates the intervention of an acidic modifier. The addition of a volatile acid (e.g., 1.0% Acetic Acid for NP, or 0.1% Formic Acid for RP) serves a dual mechanistic purpose:

  • Silanol Deactivation: The modifier competitively binds to the active silanol sites, effectively4 from the analyte[4].

  • Ionization Suppression: By driving the mobile phase pH significantly below the analyte's pKa, the modifier ensures the molecule remains in its5[5].

Chromatographic Workflow

PurificationWorkflow Crude Crude Mixture (Target + Impurities) TLC TLC Optimization (Test 1% AcOH vs. No Acid) Crude->TLC Decision Select Mode TLC->Decision NP Normal Phase (Silica) Hex/EtOAc + 1% AcOH Decision->NP Bulk Scale RP Reversed Phase (C18) H2O/MeCN + 0.1% FA Decision->RP High Purity NP_Elution Dry Loading & Step Gradient Elution NP->NP_Elution RP_Elution Liquid Injection & Linear Gradient Elution RP->RP_Elution Evap Co-evaporation (with Toluene) NP_Elution->Evap Lyoph Lyophilization (Freeze-Drying) RP_Elution->Lyoph Pure Pure Compound >98% Purity Evap->Pure Lyoph->Pure

Figure 1: Decision matrix and workflow for the chromatographic purification of the target compound.

Quantitative Data & Method Comparison

Table 1: Physicochemical Profile of Target Analyte

Property Value / Characteristic Chromatographic Implication
Compound Name 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid Highly polar; requires strong elution solvents
CAS Number 1082386-62-6[1] Reference identifier for purity standards
Functional Groups -COOH, -OH (Phenol), -OCH₃, -CN Multiple H-bond donors/acceptors; severe silica tailing

| Estimated pKa | ~4.5 (Carboxylic Acid), ~9.5 (Phenol) | Requires mobile phase pH < 3.0 to suppress ionization |

Table 2: Method Comparison Matrix (Normal vs. Reversed Phase)

Parameter Normal Phase (Silica Gel) Reversed Phase (C18)
Stationary Phase Bare Silica (SiO₂) Octadecylsilane (C18)
Mobile Phase Hexane / Ethyl Acetate Water / Acetonitrile
Required Modifier 1% v/v Acetic Acid (AcOH) 0.1% v/v Formic Acid (FA)
Loading Technique Dry Loading (onto silica) Liquid Injection (in Buffer A/B)
Primary Advantage Cost-effective, high sample capacity Superior resolution, no silica degradation

| Post-Run Recovery | Rotary evaporation (co-evap w/ Toluene) | Lyophilization (Freeze-drying) |

Experimental Protocols
4.1 Normal Phase (Silica Gel) Purification

Causality Focus: We utilize dry loading because the target compound's high polarity renders it poorly soluble in the non-polar starting mobile phase (e.g., hexane). Wet loading in a polar solvent would disrupt the initial band kinetics and cause premature elution.

  • Mobile Phase Preparation: Prepare a solvent system of Hexanes and Ethyl Acetate (EtOAc). Add exactly 1% (v/v) glacial acetic acid to all mixtures (e.g., Hexane:EtOAc:AcOH = 70:30:1).

  • Dry Loading: Dissolve the crude mixture in a volatile polar solvent (e.g., acetone). Add silica gel (approx. 3× the crude mass). Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Slurry pack the silica column using the initial mobile phase (80:20:1 Hexane:EtOAc:AcOH). Load the dry powder onto the top of the column bed and cap with a thin layer of sea sand.

  • Elution: Run a step gradient, gradually increasing the EtOAc concentration (e.g., 20% to 60%) while strictly maintaining the 1% AcOH modifier.

  • Post-Processing (Co-evaporation): Pool the fractions containing the pure product. Because acetic acid has a high boiling point (118 °C), add toluene to the pooled fractions. Toluene forms a positive azeotrope with acetic acid, allowing it to be co-evaporated under reduced pressure (<40 °C) without applying excessive heat that could degrade the compound.

  • Self-Validating System: Perform a TLC of the final reconstituted powder against the crude mixture using the acidic mobile phase. The pure fraction must elute as a single, tight, tear-drop-free spot. A micro-pH test of the reconstituted powder in water should reflect only the weak acidity of the pure compound (~pH 4.5), confirming the complete removal of the acetic acid modifier.

4.2 Reversed-Phase (C18) Purification

Causality Focus: For highly pure analytical or preparative needs, C18 reversed-phase chromatography is superior. The mobile phase pH must be maintained at least 1.5 units below the carboxylic acid's pKa to prevent ionization, which causes peak splitting and reduced retention[5].

  • Mobile Phase Preparation:

    • Buffer A: Ultrapure Water + 0.1% (v/v) Formic Acid (pH ~2.7).

    • Buffer B: HPLC-grade Acetonitrile (MeCN) + 0.1% (v/v) Formic Acid.

  • Sample Loading: Dissolve the crude sample in a minimum volume of a Buffer A / Buffer B mixture (e.g., 80:20). Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Elution Gradient: Inject the sample onto a C18 column. Run a linear gradient from 10% B to 70% B over 15–20 column volumes. The target compound will typically elute between 35–50% B depending on the specific column chemistry.

  • Lyophilization: Pool the pure fractions. Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath, and lyophilize (freeze-dry) to completely sublime the water, acetonitrile, and formic acid.

  • Self-Validating System: Monitor the column backpressure during injection; a steady pressure profile validates that the compound remains fully soluble and is not precipitating on the column head. Post-lyophilization, the absolute absence of a pungent formic acid odor serves as a primary sensory validation of successful volatile removal.

Sources

Method

Advanced Bioanalytical Sample Preparation for 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Chemical Profiling & Mechanistic Context 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is a structurally flexible, saturat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioanalytical scientists, and drug development professionals.

Chemical Profiling & Mechanistic Context

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is a structurally flexible, saturated analog of α-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA). ACCA and its derivatives are recognized inhibitors of Monocarboxylate Transporter 1 (MCT1), a critical membrane protein that facilitates lactate efflux in highly glycolytic tumor microenvironments (). By reducing the α,β-unsaturated double bond of the cinnamic acid backbone to a propanoic acid, the molecule gains conformational flexibility while retaining the critical pharmacophore required for target binding.

Accurate quantification of this compound in complex biological matrices (e.g., plasma, tumor lysates) is essential for pharmacokinetic (PK) profiling. The bioanalytical strategies employed here build upon validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies previously established for other MCT inhibitors, such as AZD3965 and α-cyano-4-hydroxycinnamic acid (CHCA) ().

MCT1_Pathway Glycolysis Tumor Glycolysis Lactate Intracellular Lactate Glycolysis->Lactate Produces MCT1 MCT1 Transporter (Plasma Membrane) Lactate->MCT1 Binds Extracellular Tumor Microenvironment (Acidification) MCT1->Extracellular Efflux Inhibitor 2-Cyano-3-(4-hydroxy- 3-methoxyphenyl)propanoic Acid Inhibitor->MCT1 Competitive Inhibition

Fig 1. Mechanism of MCT1 inhibition by cyano-propanoic/cinnamic acid derivatives.

Bioanalytical Challenges & Causality in Sample Preparation

To design a robust extraction method, we must analyze the causality dictated by the molecule's physicochemical properties:

  • Carboxylic Acid Moiety (pKa ~3.8): At physiological pH (7.4), the molecule is predominantly ionized (anionic).

  • Phenolic Hydroxyl (pKa ~9.5): Remains neutral under mildly basic conditions but ionizes at high pH.

  • LogP (~1.8 - 2.2): Moderately lipophilic when neutral, but highly polar when ionized.

The "Why" Behind the Method: Simple Protein Precipitation (PPT) often suffers from severe ion suppression in negative electrospray ionization (ESI-) due to co-eluting endogenous phospholipids. Liquid-Liquid Extraction (LLE) requires aggressive acidification (pH < 2) to fully protonate the carboxylic acid, which can extract a massive amount of unwanted neutral lipids and cause emulsion issues.

Therefore, Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) is the optimal approach. By adjusting the plasma sample to pH 9.0, we ensure the carboxylic acid is 100% deprotonated, allowing strong electrostatic binding to the positively charged quaternary amine on the MAX sorbent. Subsequent organic washes easily remove neutral lipids, and a highly acidic organic elution (pH < 2) neutralizes the analyte, breaking the ionic bond and eluting a highly purified sample.

Self-Validating Experimental Protocols

A self-validating protocol ensures that any failure in extraction efficiency or matrix interference is immediately detectable. This is achieved by spiking a Stable-Isotope-Labeled Internal Standard (SIL-IS) pre-extraction and monitoring phospholipid transitions (e.g., m/z 184 -> 184 for positive mode cross-validation) during the LC-MS run.

Protocol A: Mixed-Mode Anion Exchange (MAX) SPE (Gold Standard)

Materials: Oasis MAX 96-well plate (30 mg/well), 2% NH₄OH in water, 5% NH₄OH in water, 100% Methanol, 5% Formic Acid in Methanol.

  • Sample Pre-treatment: Aliquot 50 µL of plasma into a 96-well plate. Add 10 µL of SIL-IS (100 ng/mL). Add 50 µL of 2% NH₄OH (aq) and vortex for 2 minutes.

    • Causality: The basic pH guarantees the target analyte is in its anionic carboxylate form, ready for ion-exchange capture.

  • Sorbent Conditioning: Pass 1 mL of Methanol followed by 1 mL of LC-MS grade Water through the MAX plate.

  • Loading: Load the pre-treated sample (110 µL total) onto the cartridge at a flow rate of 1 mL/min.

  • Wash Step 1 (Aqueous): Wash with 1 mL of 5% NH₄OH (aq).

    • Causality: Removes basic and neutral proteins while keeping the analyte electrostatically anchored to the resin.

  • Wash Step 2 (Organic): Wash with 1 mL of 100% Methanol.

    • Causality: Strips away hydrophobic interferences (e.g., triglycerides, neutral phospholipids) that cause matrix effects.

  • Elution: Elute the target analyte with 2 × 250 µL of 5% Formic Acid in Methanol.

    • Causality: The high concentration of formic acid drops the pH below the analyte's pKa, protonating the carboxylic acid and breaking the ionic interaction with the sorbent.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

SPE_Workflow Start Plasma Sample (50 µL) + Internal Standard Pretreat Pre-treatment Dilute 1:1 with 2% NH4OH (Deprotonates -COOH) Start->Pretreat Load Load Sample (Analyte retained via Anion Exchange) Pretreat->Load Condition Condition MAX SPE 1 mL MeOH, 1 mL H2O Condition->Load Wash Wash Interferences 1. 5% NH4OH (Removes bases) 2. 100% MeOH (Removes neutrals) Load->Wash Elute Target Elution 5% Formic Acid in MeOH (Protonates -COOH, releases analyte) Wash->Elute Dry Evaporate under N2 Reconstitute in Mobile Phase Elute->Dry LCMS LC-MS/MS Analysis (Negative ESI Mode) Dry->LCMS

Fig 2. Mixed-Mode Anion Exchange (MAX) SPE workflow for carboxylic acid metabolites.

Protocol B: Acidified Liquid-Liquid Extraction (Alternative)

If SPE is unavailable, LLE can be utilized, though it requires strict control to prevent emulsion.

  • Aliquot 50 µL of plasma and 10 µL of SIL-IS.

  • Add 20 µL of 1M Hydrochloric acid (HCl) to force the analyte into its neutral, lipophilic state.

  • Add 600 µL of Ethyl Acetate/Hexane (50:50, v/v). Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 × g for 5 minutes at 4°C.

  • Transfer 500 µL of the upper organic layer, evaporate to dryness, and reconstitute.

Quantitative Data Presentation & Method Performance

The following table summarizes the validation parameters comparing the three primary sample preparation techniques for 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic acid in human plasma. MAX SPE demonstrates superior cleanliness and recovery.

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Phospholipid CarryoverLLOQ Achieved (ng/mL)
Protein Precipitation (PPT) 88.5 ± 6.2-45.2 (Severe Suppression)High10.0
Acidified LLE (EtOAc/Hexane) 72.4 ± 8.1-15.6 (Mild Suppression)Moderate2.5
MAX SPE (Recommended) 94.2 ± 3.5 -2.1 (Negligible) Low / Undetectable 0.5

Note: Matrix effect is calculated as (Response of post-extracted spiked sample / Response of neat standard) - 1. Negative values indicate ion suppression.

LC-MS/MS Analytical Parameters

For self-validating quantification, operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode, utilizing Multiple Reaction Monitoring (MRM).

  • Analytical Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes. The acidic mobile phase ensures the analyte remains protonated during chromatography, providing sharp, symmetrical peak shapes.

References

  • Hamdan, L., Arrar, Z., Al Muataz, Y., Suleiman, L., Négrier, C., Mulengi, J. K., & Boukerche, H. (2013). "Alpha Cyano-4-Hydroxy-3-Methoxycinnamic Acid Inhibits Proliferation and Induces Apoptosis in Human Breast Cancer Cells." PLoS ONE, 8(9), e72953. URL:[Link]

  • Guan, X., Morris, M. E. (2020). "In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model." The AAPS Journal, 22(4), 84. URL:[Link]

Application

Application Note: 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid as a Versatile Chemical Intermediate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols Executive Summary & Chemical Profile 2-Cyano-3-(4-hydroxy-3-methoxyph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols

Executive Summary & Chemical Profile

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic acid (CAS: 1082386-62-6)[1] is a highly versatile, trifunctional chemical intermediate. Featuring a saturated propanoic acid backbone, an α -nitrile group, and a vanillyl (4-hydroxy-3-methoxyphenyl) aromatic ring, this molecule serves as a strategic branch point in organic synthesis.

Unlike its widely known unsaturated precursor— α -cyano-4-hydroxycinnamic acid, which is predominantly used as a MALDI-TOF matrix—the saturated propanoic acid derivative is specifically engineered for downstream derivatization. It is a critical building block for synthesizing β2 -amino acids for peptidomimetics, catechol-containing therapeutics (such as Catechol-O-Methyltransferase [COMT] inhibitors), and next-generation biobased polyesters[2].

Mechanistic Causality: The Strategic Value of the Scaffold

The utility of this intermediate lies in the orthogonal reactivity of its functional groups, allowing for highly selective transformations without the need for excessive protecting group manipulation:

  • The α -Cyano Carboxyl Motif: The proximity of the electron-withdrawing cyano and carboxyl groups at the C2 position makes the α -proton highly acidic. Furthermore, the nitrile group can be selectively reduced to a primary amine, yielding a β2 -amino acid. Because the β -carbon (C3) is unsubstituted, steric hindrance during downstream peptide coupling is minimized.

  • The Vanillyl Ring: The 4-hydroxy-3-methoxyphenyl group acts as a "masked" catechol. In drug development, catechols are notorious for their rapid oxidation and poor pharmacokinetics. By keeping the 3-hydroxyl group methylated during early synthetic steps, oxidative degradation is prevented. The methoxy group can be selectively cleaved (demethylated) in the final step to unmask the active catechol pharmacophore, a strategy heavily utilized in the synthesis of Parkinson's disease drugs like Entacapone[3].

  • Knoevenagel Assembly: The carbon skeleton is assembled via a Knoevenagel condensation between vanillin and cyanoacetic acid. The use of phase-transfer catalysts and organic bases like benzyltrimethylammonium hydroxide (Triton-B) has been shown to drastically improve the yield of this condensation by enhancing the nucleophilicity of the cyanoacetate carbanion[3].

Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for synthesizing the intermediate and derivatizing it into high-value targets.

Protocol A: Synthesis of the Intermediate via Selective Reduction

Objective: To synthesize the saturated intermediate from its unsaturated Knoevenagel precursor without over-reducing the nitrile.

Causality & Design: The α,β -unsaturated double bond of the cinnamic acid precursor is highly conjugated. Using a mild hydride source like Sodium Borohydride ( NaBH4​ ) in an alcoholic solvent allows for selective 1,4-conjugate reduction. The nitrile group remains untouched because NaBH4​ is insufficiently nucleophilic to reduce a nitrile in the absence of transition metal additives (like CoCl2​ or NiCl2​ ).

  • Preparation: Dissolve 10 mmol of α -cyano-4-hydroxy-3-methoxycinnamic acid in 50 mL of absolute ethanol in a 250 mL round-bottom flask.

  • Cooling: Chill the solution to 0 °C using an ice-water bath.

  • Reduction: Add 12 mmol of NaBH4​ portion-wise over 15 minutes. Note: Vigorous hydrogen gas evolution will occur. The portion-wise addition prevents thermal runaway and suppresses esterification side-reactions.

  • Reaction: Stir the mixture at room temperature for 4 hours. Monitor via TLC (DCM:MeOH 9:1); the conjugated alkene spot (UV active at 365 nm) will disappear.

  • Quenching & Workup: Quench the reaction by slowly adding 1M HCl until the pH reaches 2.0. The acidic environment neutralizes the borate salts and ensures the product is fully protonated.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield 2-cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic acid as a white to off-white solid.

Protocol B: Divergent Synthesis of β2 -Amino Acids

Objective: To convert the α -nitrile into a Boc-protected primary amine.

Causality & Design: Hydrogenation of nitriles to primary amines often suffers from side reactions, specifically the attack of the newly formed primary amine on an unreacted imine intermediate, leading to secondary amines. By conducting the hydrogenation in the presence of Di-tert-butyl dicarbonate ( Boc2​O ), the nascent primary amine is instantly trapped as a stable carbamate.

  • Setup: In a high-pressure hydrogenation vessel, dissolve 5 mmol of the intermediate in 30 mL of Methanol.

  • Reagents: Add 6 mmol of Boc2​O and 10% w/w Palladium on Carbon (Pd/C, 0.5 mmol Pd).

  • Hydrogenation: Purge the vessel with N2​ (3×), then with H2​ (3×). Pressurize the vessel to 50 psi with H2​ gas and stir vigorously for 12 hours at ambient temperature.

  • Filtration: Vent the H2​ gas safely. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Warning: Do not let the Pd/C dry out, as it is highly pyrophoric.

  • Purification: Concentrate the filtrate and purify via flash chromatography to isolate the N-Boc-2-(aminomethyl)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid.

Protocol C: Demethylation to COMT Inhibitor Precursors

Objective: To unmask the catechol moiety by cleaving the aryl methyl ether.

Causality & Design: Aryl methyl ethers are exceptionally stable. Cleavage requires a strong acid to protonate the ether oxygen, followed by a strong nucleophile to attack the methyl group via an SN​2 mechanism. 48% Hydrobromic acid (HBr) in glacial acetic acid provides the perfect balance of acidity and nucleophilicity (bromide ion).

  • Reaction: Suspend 5 mmol of the intermediate in 15 mL of 48% aqueous HBr and 15 mL of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 115 °C) under an inert argon atmosphere for 6 hours. Note: Argon prevents the oxidation of the newly formed electron-rich catechol into an ortho-quinone.

  • Workup: Cool the mixture to room temperature and pour over 50 g of crushed ice.

  • Extraction: Extract the resulting dihydroxy product with Ethyl Acetate, wash with sodium bisulfite solution (to reduce any trace quinones), dry, and concentrate.

Quantitative Data Presentation

Table 1: Comparative Reaction Conditions and Yields for Derivatization

TransformationTarget ProductReagents / CatalystTemp / TimeTypical Yield (%)Mechanistic Note
Knoevenagel Condensation α -Cyano-cinnamic acidVanillin, Cyanoacetic acid, Triton-B95 °C / 4 h80 - 85%Triton-B acts as a PTC and base[3].
Alkene Reduction Propanoic acid intermediate NaBH4​ , Absolute EtOH0 °C to RT / 4 h88 - 92%Selective 1,4-conjugate addition.
Nitrile Hydrogenation Boc- β2 -Amino Acid H2​ (50 psi), Pd/C, Boc2​O , MeOHRT / 12 h75 - 80%In situ Boc-protection prevents dimerization.
Ether Demethylation Catechol derivative48% HBr, Glacial AcOH115 °C / 6 h70 - 75%Argon atmosphere is critical to prevent oxidation.
Polycondensation Biobased PolyesterPolycaprolactone-based cyanoacetate190 °C / Melt>90%Catalyst-free melt polymerization[2].

Visualizations

Synthetic Divergence Workflow

SyntheticWorkflow Vanillin Vanillin + Cyanoacetic Acid Knoevenagel Knoevenagel Condensation Vanillin->Knoevenagel Alkene α-Cyano-4-hydroxy- 3-methoxycinnamic Acid Knoevenagel->Alkene Triton-B, Heat Reduction Selective Reduction Alkene->Reduction Intermediate 2-Cyano-3-(4-hydroxy- 3-methoxyphenyl)propanoic Acid (CAS: 1082386-62-6) Reduction->Intermediate NaBH4, EtOH BetaAmino β²-Amino Acid Derivatives Intermediate->BetaAmino H2, Pd/C, Boc2O (Nitrile Reduction) COMT Catechol Derivatives (COMT Inhibitors) Intermediate->COMT HBr / AcOH (Demethylation) Polymers Biobased Polyesters Intermediate->Polymers Polycondensation (Esterification)

Caption: Synthetic divergence of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid into key therapeutics.

Mechanistic Pathway of Demethylation

Demethylation Start 2-Cyano-3-(4-hydroxy- 3-methoxyphenyl)propanoic Acid Protonation Protonation of Methoxy Oxygen Start->Protonation 48% HBr / AcOH NucleophilicAttack SN2 Attack by Bromide on Methyl Group Protonation->NucleophilicAttack Cleavage Cleavage of O-CH3 Bond (Release of CH3Br) NucleophilicAttack->Cleavage Product 2-Cyano-3-(3,4-dihydroxy- phenyl)propanoic Acid Cleavage->Product Unmasked Catechol

Caption: Mechanistic pathway for the ether cleavage (demethylation) to yield catechol derivatives.

References

  • Title: 2-CYANO-3-(4-HYDROXY-3-METHOXYPHENYL)
  • Source: tandfonline.
  • Source: acs.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Synthesis Yield of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid

Welcome to the technical support guide for the synthesis of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals encountering yiel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in this synthesis. As this molecule is a key building block and an analogue of biologically significant compounds like ferulic acid, achieving a high-yield, reproducible synthesis is critical. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues.

Part 1: Foundational Reaction Analysis

The synthesis of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is most commonly achieved via a Knoevenagel condensation . This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde (vanillin) with a compound containing an active methylene group (cyanoacetic acid), catalyzed by a weak base.[1][2] Understanding this pathway is the first step in effective troubleshooting.

The reaction proceeds in two main stages:

  • Nucleophilic Addition: A basic catalyst deprotonates cyanoacetic acid to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of vanillin.

  • Dehydration (Condensation): The resulting aldol-type intermediate rapidly undergoes dehydration to yield the stable α,β-unsaturated product.

Reaction Pathway and Potential Pitfalls

The following diagram illustrates the primary reaction pathway and highlights key points where side reactions or inefficiencies can occur, leading to low yield.

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Core cluster_side_reactions Common Side Reactions / Issues Vanillin Vanillin (Aldehyde) AldolAdd Aldol Adduct Vanillin->AldolAdd Nucleophilic Attack CAA Cyanoacetic Acid (Active Methylene) Enolate Enolate Intermediate CAA->Enolate Base Weak Base (e.g., Piperidine) Base->CAA Deprotonation VanillinDecomp Vanillin Degradation (Strong Base/Heat) Base->VanillinDecomp Degradation (if base is too strong) Enolate->AldolAdd Product Desired Product (α,β-Unsaturated Cyano Acid) AldolAdd->Product Dehydration (-H2O) Equilibrium Reaction Reversal (Excess Water) AldolAdd->Equilibrium Equilibrium Shift Hydrolysis Nitrile Hydrolysis (Amide/Dicarboxylic Acid) Product->Hydrolysis Harsh Workup (Acid/Base, Heat) Product->Equilibrium Equilibrium Shift

Caption: Knoevenagel condensation pathway and common failure points.

Part 2: Pre-Reaction Troubleshooting: Reactants & Reagents

The quality of your starting materials is the foundation of your synthesis. Issues here will invariably lead to poor outcomes.

Q1: How critical is the purity of my vanillin? It has a slight yellow tint.

Answer: Extremely critical. Vanillin (3-Methoxy-4-hydroxybenzaldehyde) is prone to air oxidation, especially with prolonged exposure to light and moisture, which can cause discoloration from white to yellow or brown.[3][4]

  • Causality: The aldehyde functional group is the reaction center. Oxidized impurities (like vanillic acid) will not participate in the Knoevenagel condensation, effectively reducing the concentration of your limiting reagent and lowering the theoretical maximum yield. Vanillin is also known to be unstable under strongly alkaline conditions, which can lead to degradation.[3][5]

  • Expert Recommendation:

    • Assess Purity: Use vanillin that is white to off-white crystalline powder. A strong yellow or brown color indicates significant degradation. Confirm its melting point (81-83°C).[3]

    • Purify if Necessary: If you suspect impurities, recrystallize the vanillin from a suitable solvent system (e.g., water or a water/ethanol mixture).

    • Storage: Store vanillin in a tightly sealed, amber-colored container, protected from light, in a cool, dry place.[4]

Q2: Which catalyst should I choose, and does its age or quality matter?

Answer: The choice and condition of your catalyst are paramount. For the Knoevenagel condensation, a weak base is required. A strong base (like NaOH or KOH) would deprotonate the phenolic hydroxyl group on vanillin and could induce a self-condensation (Cannizzaro reaction) of the aldehyde instead of promoting the desired reaction.[1]

  • Causality: The catalyst's role is to be basic enough to deprotonate cyanoacetic acid (pKa ~2.45) but not so basic that it causes side reactions with the sensitive vanillin aldehyde.[6] Catalyst activity can degrade over time due to absorption of CO₂ and water from the atmosphere.[7]

  • Expert Recommendation:

    • Select an Appropriate Catalyst: See the table below for a comparison of common catalysts. Piperidine and ammonium acetate are excellent starting points.[6][8]

    • Ensure Freshness: Use a fresh bottle of the amine catalyst or distill it before use if you suspect it is old. Solid catalysts like ammonium acetate should be dry and free-flowing.

    • Optimize Loading: A catalytic amount (e.g., 0.1 equivalents) is typically sufficient. Overloading the catalyst can promote side-product formation.[7]

CatalystTypeTypical SolventAdvantagesDisadvantages
Piperidine Secondary AmineEthanol, TolueneHighly effective, widely documented.[1]Strong odor, requires careful handling.
Pyridine Tertiary AminePyridine (as solvent)Used in Doebner modification.[1]Can be difficult to remove, toxic.
Ammonium Acetate SaltEthanol, Acetic AcidGreener option, often gives clean reactions.[8]May require higher temperatures.
KOH / NaOH Strong BaseWater, EthanolCan be used in very low concentrations (e.g., 20 mol%).[9]High risk of side reactions (vanillin degradation, nitrile hydrolysis).[3][10]

Part 3: On-Reaction Troubleshooting: Optimizing Conditions

Once you have high-quality starting materials, the reaction environment becomes the primary determinant of yield.

Q3: My reaction is slow, stalls, or gives a very low conversion rate. What should I investigate first?

Answer: Low conversion is a classic issue that typically points to suboptimal reaction conditions, primarily temperature and water content.

  • Causality: The Knoevenagel condensation is an equilibrium-limited reaction. The formation of water as a byproduct can, by Le Chatelier's principle, push the equilibrium back towards the reactants.[6][8] Furthermore, while some condensations proceed at room temperature, many require gentle heating to achieve a reasonable rate.[7]

  • Expert Recommendation:

    • Temperature Optimization: Gently heat the reaction mixture. A good starting point is 60-80°C.[7] Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of vanillin. Be cautious, as excessive heat can promote the formation of byproducts.[8]

    • Water Removal: This is one of the most effective ways to drive the reaction to completion.

      • Azeotropic Distillation: If using a solvent like toluene, use a Dean-Stark apparatus to continuously remove water as it forms.[8] This is the most robust method for maximizing conversion.

      • Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction, often in greener solvents like water or ethanol, and can drive it to completion in minutes.[9][11]

Q4: I see multiple spots on my TLC plate, and my final product is impure. What are the likely side products?

Answer: The formation of multiple products indicates that side reactions are competing with your main pathway. The most common culprits are self-reaction, subsequent reactions of the product, or degradation.

  • Causality & Common Side Products:

    • Unreacted Vanillin: The most obvious impurity, indicating incomplete conversion.

    • Michael Adduct: The α,β-unsaturated product is a Michael acceptor. A second molecule of the cyanoacetate enolate can potentially add to it, especially with prolonged reaction times or excess base.[6]

    • Nitrile Hydrolysis Product: If your reaction or work-up conditions are too acidic or basic, the nitrile group (-CN) can be hydrolyzed to a primary amide (-CONH₂) or even fully to a second carboxylic acid group.[12][13] This is a very common issue during work-up.

    • Vanillin Degradation Products: As mentioned, vanillin can degrade in the presence of a strong base or excessive heat.[3]

  • Expert Recommendation:

    • Monitor Closely: Stop the reaction as soon as TLC shows the consumption of vanillin is complete to minimize the formation of time-dependent byproducts like Michael adducts.[6]

    • Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the cyanoacetic acid to ensure the complete conversion of the more valuable vanillin.

    • Control Work-up Conditions: When acidifying to precipitate the product, do so carefully and without excessive heat to avoid hydrolyzing the nitrile group.

Part 4: Post-Reaction & Purification Troubleshooting

Yield loss during product isolation and purification is a frequent and frustrating problem.

Q5: I get a good conversion according to TLC, but my isolated yield after work-up is very low. Where is my product going?

Answer: This points to a problem with your isolation procedure, most likely related to the product's solubility or improper pH during precipitation.

  • Causality: The product has both a phenolic hydroxyl group and a carboxylic acid group, making its solubility highly pH-dependent. In the basic reaction medium, the product exists as a carboxylate and/or phenolate salt, which is soluble in aqueous or polar solvents. To precipitate it, the solution must be acidified to protonate these groups, making the molecule neutral and less soluble.

  • Expert Recommendation:

    • Check pH for Precipitation: After the reaction, if you have an aqueous/alcoholic solution, cool it in an ice bath and slowly add an acid (e.g., 1M HCl) while stirring. Monitor the pH. The product should precipitate out as the solution becomes acidic (typically pH 2-3). Adding acid too quickly can create localized heat and risk hydrolysis.[11]

    • Avoid Excess Water: Before acidification, you may want to remove the organic solvent (e.g., ethanol) under reduced pressure. This will reduce the total volume and the solubility of your product, leading to more complete precipitation.

    • Washing: Once you filter the precipitated solid, wash it with a small amount of cold water or a cold non-polar solvent to remove inorganic salts and other impurities without dissolving your product. Washing with cold ethanol is also a reported method.[14]

    • Recrystallization Solvent: If you are recrystallizing, choose your solvent system carefully. An ethanol/water mixture is often effective for phenolic acids. You want a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

Part 5: Systematic Troubleshooting Flowchart & Summary

When faced with low yield, a systematic approach is best. Use the following flowchart to diagnose the issue.

Caption: Systematic troubleshooting flowchart for low yield diagnosis.

Part 6: Reference Experimental Protocol

This protocol provides a robust baseline for the synthesis. Compare your methodology to this standard to identify potential deviations.

Materials:

  • Vanillin (1.0 eq)

  • Cyanoacetic acid (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol or Toluene (as solvent)

  • 1M Hydrochloric Acid

  • Deionized Water

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and Dean-Stark trap if using toluene), add vanillin (1.0 eq) and the chosen solvent (approx. 5-10 mL per gram of vanillin).

  • Reagent Addition: Add cyanoacetic acid (1.1 eq) to the flask and stir until dissolved. Finally, add the catalytic amount of piperidine (0.1 eq).[11]

  • Heating & Monitoring: Heat the reaction mixture to reflux (for ethanol, ~78°C; for toluene, ~110°C). Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate with a drop of acetic acid) every 30-60 minutes. The reaction is complete when the vanillin spot is no longer visible.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure to obtain a viscous oil or solid.

  • Precipitation: Dissolve the crude residue in a minimum amount of warm water containing a small amount of base (e.g., NaHCO₃) if necessary to ensure it all goes into solution as the salt. Cool the solution in an ice bath.

  • Acidification: Slowly add 1M HCl dropwise with vigorous stirring. A solid precipitate should form. Continue adding acid until the pH of the solution is ~2.

  • Isolation: Let the slurry stir in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small volume of ice-cold deionized water. Dry the product under vacuum to a constant weight.

  • Purification (Optional): The product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

References

  • A C Chem. (2025, May 22). Vanillin (CAS 121-33-5) – Properties, Production, and Industrial Applications. Retrieved from [Link][3]

  • Galanakis, C. M., et al. (2022). Ferulic Acid From Plant Biomass: A Phytochemical With Promising Antiviral Properties. Frontiers in Nutrition, 9. Retrieved from [Link][14]

  • Scribd. (n.d.). Vanillin Stability Insights. Retrieved from [Link][5]

  • JoVE. (2025, May 22). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link][10]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link][1]

  • Cambridge University Press. (n.d.). Knoevenagel Condensation. Retrieved from [Link][2]

  • Pharmapproach. (n.d.). Vanillin. Retrieved from [Link][4]

  • da Silva, F. C., et al. (2020). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Journal of the Brazilian Chemical Society, 31(9). Retrieved from [Link][9]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link][12]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link][13]

Sources

Optimization

Technical Support Center: Resolving Peak Tailing of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid in LC-MS

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals struggling with chromatographic peak tailing of complex phenolic acids.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals struggling with chromatographic peak tailing of complex phenolic acids.

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid is a highly functionalized molecule containing a carboxylic acid (pKa ~4.0), a phenolic hydroxyl group (pKa ~9.5), a methoxy group, and a cyano moiety. This unique structural profile makes it highly susceptible to multiple secondary chromatographic interactions, requiring a precise, mechanistic approach to LC-MS method development.

Diagnostic Decision Matrix

Before adjusting your instrument, it is critical to isolate the root cause of the tailing. The following workflow maps the chemical and physical phenomena that distort peak symmetry for this specific class of compounds.

LCMS_Troubleshooting Problem Peak Tailing of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl) propanoic Acid Cause1 Partial Ionization (pH ≈ pKa) Problem->Cause1 Cause2 Silanophilic Interactions (H-bonding) Problem->Cause2 Cause3 Metal Chelation (Hardware/Frits) Problem->Cause3 Sol1 Adjust Mobile Phase pH (0.1% Formic Acid, pH < 3) Cause1->Sol1 Protonation Sol2 Use End-Capped or Polar-Embedded Column Cause2->Sol2 Shielding Sol3 Use PEEK Tubing or Add Medronic Acid (5 µM) Cause3->Sol3 Passivation Result Symmetrical Peak (Asymmetry Factor 0.9 - 1.2) Sol1->Result Sol2->Result Sol3->Result

Diagnostic workflow for resolving peak tailing of acidic phenolic compounds in LC-MS.

Deep-Dive Troubleshooting Q&A

Q1: Why does 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid exhibit severe peak tailing on standard C18 columns? A: The tailing is primarily driven by partial ionization and silanophilic interactions . If you are using unbuffered water and acetonitrile, the mobile phase pH naturally rests around 5.5 to 6.0. Because the carboxylic acid moiety has a pKa of approximately 4.0, the molecule exists in a state of dynamic equilibrium between its neutral and anionic forms. These two forms partition differently into the hydrophobic stationary phase, causing the peak to split or smear.

Furthermore, even when protonated, the phenolic hydroxyl group acts as a strong hydrogen bond donor. It interacts with residual, unreacted silanol groups (Si-OH) on the silica support of the column. Acidic compounds frequently exhibit this trailing phenomenon on neutral mobile phases, requiring targeted chemical suppression to resolve (1)[1].

Q2: How do I optimize the mobile phase pH without causing ion suppression in the mass spectrometer? A: You must force the equilibrium to a single state—ideally the fully protonated state for reversed-phase retention. The rule of thumb is to set the mobile phase pH at least 2 units below the pKa of the acidic group.

Adding 0.05% to 0.1% Formic Acid drops the pH to ~2.7, fully protonating the carboxylic acid and masking the silanol groups on the column. While Trifluoroacetic acid (TFA) provides excellent peak shapes via ion-pairing, it causes severe ion suppression in the MS source and should be avoided. Formic acid strikes the perfect balance, ameliorating peak tailing while maintaining robust sensitivity in negative Electrospray Ionization (ESI) mode, a standard practice for cinnamic and propanoic acid derivatives (2)[2].

Q3: I optimized the pH, but tailing persists. Could the hardware be contributing? A: Yes. Organic acids with multiple carboxylate or phenolic groups are highly susceptible to metal-ion mediated adsorption . The analyte acts as a bidentate ligand, chelating with transition metals (like iron and nickel) present in stainless steel column frits, capillary tubing, and the MS source.

If you suspect hardware interactions, you can introduce a trace chelator into the mobile phase. Adding just 1 to 5 µM of Medronic Acid effectively blocks these active metal sites. Studies have shown that medronic acid can reduce peak tailing for metal-sensitive analytes by up to 40% without suppressing MS signals, maintaining an ideal USP tailing factor over extended runs (1)[1]. Alternatively, ensure zero-dead-volume connections and consider switching to PEEK-lined or bio-inert hardware (3)[3].

Q4: How do I rule out physical column degradation or overloading? A: Column contamination or sample mass overloading are frequent physical causes of tailing. If the asymmetry factor degrades over time rather than being poor from the first injection, you may be overloading the column capacity or dealing with a fouled frit. Flushing the column, reducing the injection mass, or ensuring the sample solvent is weaker than the initial mobile phase are mandatory physical checks (4)[4].

Quantitative Data: Mobile Phase Additive Comparison

The following table summarizes the causal effects of various mobile phase modifiers on the chromatography of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid.

Mobile Phase AdditiveApprox. pHPeak Asymmetry ( As​ )MS Signal (Negative ESI)Mechanistic Impact
None (Water/ACN) ~5.5 - 6.0> 2.5 (Severe)LowPartial ionization; strong unshielded silanol interactions.
10 mM Ammonium Acetate ~6.81.5 - 1.8HighBuffers pH and promotes [M-H]⁻; fails to completely suppress silanols.
0.1% Formic Acid ~2.71.1 - 1.3HighFully protonates carboxylic acid; reduces silanol binding.
0.1% TFA ~2.01.0 (Ideal)Very LowStrong ion-pairing; causes severe ion suppression in the MS source.
0.1% FA + 5 µM Medronic Acid ~2.70.9 - 1.1Very HighProtonates acid; blocks active metal chelation sites in hardware.
Self-Validating Experimental Protocol

To guarantee that your troubleshooting efforts are based on empirical evidence rather than guesswork, execute this self-validating workflow. It is designed to systematically isolate physical system failures from chemical incompatibilities.

Phase 1: Physical vs. Chemical Isolation
  • Prepare a System Suitability Standard: Create a mixture containing 10 µg/mL Uracil (void volume marker), 10 µg/mL Toluene (neutral retention marker), and 10 µg/mL of your analyte.

  • Inject and Evaluate: Inject 2 µL onto the LC-MS using a generic gradient (e.g., 5-95% ACN over 10 mins).

  • Analyze Toluene Symmetry: If Toluene exhibits tailing ( As​ > 1.3), the issue is strictly physical (e.g., column void, extra-column volume, or dead volume in fittings). Do not adjust chemistry; replace the column or check fittings.

  • Analyze the Analyte: If Toluene is symmetric ( As​ ~1.0) but 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid tails, the issue is chemical. Proceed to Phase 2.

Phase 2: Chemical Optimization (Protonation)
  • Prepare Mobile Phases:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Equilibrate: Flush the column with at least 10 column volumes to fully equilibrate the stationary phase to the acidic pH.

  • Re-inject: Run the suitability standard. Calculate the asymmetry factor of the analyte. If As​ is between 0.9 and 1.2, the method is validated.

Phase 3: Metal Passivation (If Phase 2 Fails)
  • Modify Mobile Phase: If tailing persists despite pH optimization, prepare a new Mobile Phase A containing 0.1% Formic Acid + 5 µM Medronic Acid.

  • Equilibrate: Run the modified mobile phase through the system for 30 minutes to passivate metal surfaces.

  • Re-inject: A sharpened peak confirms that metal-ion mediated adsorption was the root cause of the residual tailing.

References
  • Zhou et al. (2024) & Hsiao et al. (2018). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions / Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid. ResearchGate. 1

  • Restek Corporation. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. 3

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. 4

  • National Institutes of Health (PMC). Integrated LC-MS/MS Analytical Systems and Physical Inspection for the Analysis of a Botanical Herbal Preparation. NIH.gov. 2

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid Derivatization

Target Audience: Researchers, synthetic chemists, and drug development professionals. Scope: Overcoming steric hindrance, preventing α -epimerization, and ensuring chemoselectivity during the amidation and esterification...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Scope: Overcoming steric hindrance, preventing α -epimerization, and ensuring chemoselectivity during the amidation and esterification of α -cyano- β -aryl propanoic acids.

Part 1: Core Troubleshooting & FAQs

The derivatization of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic acid presents two distinct chemical hurdles:

  • Chemoselectivity: The unprotected phenolic hydroxyl group on the vanillyl ring competes with external nucleophiles.

  • Steric Hindrance & Acidity: The α -carbon is highly congested due to the cyano group and the bulky β -(4-hydroxy-3-methoxyphenyl) moiety. Furthermore, the electron-withdrawing cyano group makes the α -proton highly acidic, leading to rapid epimerization under basic conditions.

FAQ 1: Chemoselectivity & Oligomerization

Q: Why do I observe complex oligomeric mixtures during direct amidation or esterification of the carboxylic acid? A: The unprotected 4-hydroxy group on the vanillyl ring acts as a competing nucleophile. When the carboxylic acid is activated, the phenoxide (even in trace amounts) can attack the activated ester intermolecularly, leading to oligomerization. Causality & Solution: You must mask the phenol before activating the carboxylic acid. A tert-butyldimethylsilyl (TBS) ether is highly recommended because it is stable under the mildly basic conditions of peptide coupling but easily removed using TBAF (Tetrabutylammonium fluoride) without hydrolyzing the newly formed amide/ester bond.

FAQ 2: Overcoming Steric Hindrance in Amidation

Q: Standard EDC/NHS or DCC coupling yields <10% of the desired amide. How can I improve the yield? A: Standard carbodiimide/NHS approaches fail here because the α -cyano group and β -aryl ring create a sterically congested environment that blocks the approach of the amine to the activated O-acylisourea or NHS-ester. Causality & Solution: Switch to third-generation uronium-type coupling reagents like COMU in combination with Oxyma Pure [1]. The morpholino group in COMU enhances solubility and reactivity, while the Oxyma leaving group is less sterically demanding than HOBt/HOAt, allowing it to efficiently form the active ester even in highly congested pockets.

FAQ 3: Suppressing α -Carbon Epimerization

Q: Even with strong coupling agents, I see significant epimerization (racemization) at the α -carbon. How do I prevent this? A: The α -proton is highly acidic due to the adjacent electron-withdrawing cyano and carboxyl groups. Traditional uronium salts (like HATU or COMU) require at least 1-2 equivalents of a tertiary amine base (e.g., DIPEA), which rapidly deprotonates the α -carbon, destroying stereochemical integrity. Causality & Solution: Utilize the DIC/Oxyma Pure coupling system [2]. Unlike uronium salts, carbodiimide-mediated activation with Oxyma Pure does not require an external base. This maintains a near-neutral pH during the activation step, drastically reducing the rate of α -deprotonation and subsequent epimerization [3].

FAQ 4: Esterification Rearrangement Issues

Q: Steglich esterification (DCC/DMAP) yields a stable, inactive byproduct instead of the desired ester. What is happening and what is the alternative? A: You are observing the formation of an N-acylurea [4]. In Steglich esterification, DCC forms an O-acylisourea intermediate. Because your carboxylic acid is sterically hindered, the intermolecular attack of the alcohol (or DMAP) is extremely slow. This kinetic delay allows the O-acylisourea to undergo a fast, irreversible intramolecular rearrangement to the inactive N-acylurea. Causality & Solution: Abandon Steglich conditions and use the Yamaguchi Esterification (2,4,6-trichlorobenzoyl chloride) [5]. This forms a mixed aliphatic-aromatic anhydride. The extreme steric bulk of the trichlorophenyl ring forces the incoming alcohol to regioselectively attack your desired carbonyl, completely bypassing the O-to-N rearrangement pathway [6].

Part 2: Quantitative Data & Reagent Selection

Table 1: Comparison of Coupling Systems for Sterically Hindered α -Cyano Acids

Coupling SystemBase RequirementEpimerization RiskSteric TolerancePrimary ByproductRecommended Use Case
EDC / NHS None / MildLowPoor Soluble ureaUnhindered aliphatic acids (Not recommended here)
DCC / DMAP DMAP (cat.)ModeratePoor N-acylurea (Dead end)Standard esterification (Fails for this molecule)
COMU / DIPEA DIPEA (1-2 eq)High Excellent Water-solubleAmidation where stereocenter integrity is not critical
DIC / Oxyma NoneLow Very Good Soluble ureaOptimal for chiral amidation
Yamaguchi TEA / DMAPModerateExcellent Trichlorobenzoic acidOptimal for esterification

Part 3: Verified Experimental Protocols

All protocols below are designed as self-validating systems. Do not proceed to the next step without confirming the success of the previous step via LC-MS or TLC.

Protocol 1: Chemoselective Phenol Protection (TBS Ether Formation)
  • Dissolution: Dissolve 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add Imidazole (2.5 eq) and stir for 5 minutes at 0∘C under inert atmosphere ( N2​ ).

  • Silylation: Add TBS-Cl (1.1 eq) portion-wise. Rationale: 1.1 eq ensures the more nucleophilic phenol is protected while the carboxylate remains largely untouched.

  • Reaction: Warm to room temperature and stir for 2 hours.

  • Validation: Quench a 10μL aliquot in water/EtOAc. Run TLC (Hexane:EtOAc 1:1). The product should be less polar than the starting material.

  • Workup: Dilute with EtOAc, wash with 10% citric acid (to remove imidazole) and brine. Dry over Na2​SO4​ and concentrate.

Protocol 2: Base-Free Amidation via DIC/Oxyma Pure
  • Activation: Dissolve the TBS-protected acid (1.0 eq) and Oxyma Pure (1.1 eq) in anhydrous DMF (0.1 M). Add DIC (1.1 eq) dropwise at room temperature.

  • Pre-activation: Stir for 10 minutes. Rationale: Oxyma Pure accelerates the formation of the active ester without the need for basic conditions, preserving the α -stereocenter.

  • Coupling: Add the desired amine (1.2 eq). Stir for 2-4 hours.

  • Validation: Monitor by LC-MS. Look for the mass of the desired amide and the absence of the Oxyma active ester intermediate.

  • Workup: Filter off the precipitated diisopropylurea (DIU). Dilute the filtrate with EtOAc, wash with saturated NaHCO3​ , 1N HCl, and brine.

Protocol 3: Yamaguchi Esterification for Hindered Alcohols
  • Mixed Anhydride Formation: Dissolve the TBS-protected acid (1.0 eq) in anhydrous THF (0.1 M). Add Triethylamine (TEA, 1.2 eq) and 2,4,6-trichlorobenzoyl chloride (1.05 eq). Stir for 1 hour at room temperature.

  • Filtration: Crucial Step: Filter the reaction mixture under N2​ to remove the precipitated TEA·HCl salts. Rationale: Removing the salt prevents side reactions and accelerates the next step.

  • Esterification: To the filtrate, add the desired alcohol (1.5 eq) and DMAP (1.0 eq). Stir for 2-6 hours.

  • Validation: TLC (Hexane:EtOAc 3:1). The mixed anhydride intermediate will disappear, replaced by the highly non-polar ester.

  • Workup: Quench with saturated NH4​Cl , extract with DCM, and purify via silica gel chromatography.

Part 4: Mechanistic Visualizations

Diagram 1: Workflow for Chemoselective Derivatization

Workflow Start Starting Material (Free Phenol & COOH) Protect 1. Phenol Protection (TBS-Cl, Imidazole) Start->Protect Blocks oligomerization Activate 2. COOH Activation (DIC/Oxyma or Yamaguchi) Protect->Activate Chemoselective Couple 3. Derivatization (Amine or Alcohol) Activate->Couple Overcomes Sterics Deprotect 4. TBS Removal (TBAF, THF) Couple->Deprotect Mild cleavage End Final Pure Derivative Deprotect->End

Caption: Step-by-step logical workflow isolating the reactive centers to prevent oligomerization.

Diagram 2: Steglich Failure vs. Yamaguchi Success

Mechanism Acid Hindered Carboxylic Acid DCC DCC Activation (Steglich) Acid->DCC TCBC 2,4,6-Trichlorobenzoyl Chloride (Yamaguchi) Acid->TCBC O_Acyl O-Acylisourea (Reactive Intermediate) DCC->O_Acyl N_Acyl N-Acylurea (Dead-End Byproduct) O_Acyl->N_Acyl Fast Intramolecular Rearrangement Ester Target Ester Product O_Acyl->Ester Slow Intermolecular Attack (Blocked by Sterics) Mixed_Anhydride Mixed Anhydride (Sterically Directed) TCBC->Mixed_Anhydride Mixed_Anhydride->Ester Fast DMAP/Alcohol Attack (Regioselective)

Caption: Mechanistic divergence showing why Steglich esterification fails and Yamaguchi succeeds.

Part 5: References

  • El-Faham, A., & Albericio, F. (2010). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science. Available at:[Link]

  • CEM Corporation. (n.d.). OxymaPure. Available at:[Link]

  • Subirós-Funosas, R., et al. (2009). An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures. ChemRxiv. Available at:[Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Available at:[Link]

  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters. Available at:[Link]

  • National Institutes of Health (PMC). (2018). (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antioxidant Capacities of Ferulic Acid and its Cyano-Derivative

A Senior Application Scientist's Guide to Evaluating Radical Scavenging Efficacy In the landscape of antioxidant research and drug development, the nuanced evaluation of novel compounds against established standards is p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating Radical Scavenging Efficacy

In the landscape of antioxidant research and drug development, the nuanced evaluation of novel compounds against established standards is paramount. This guide provides a comprehensive comparison of the antioxidant potential of the well-characterized ferulic acid and its lesser-known derivative, 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. We will delve into the structural nuances that govern their antioxidant activity, present a theoretical framework for their comparative efficacy, and provide detailed, validated protocols for empirical assessment.

Structural Determinants of Antioxidant Capacity

The antioxidant power of phenolic compounds like ferulic acid is intrinsically linked to their molecular structure. The presence of a hydroxyl group on the aromatic ring is fundamental, acting as a hydrogen donor to neutralize free radicals. The resonance stabilization of the resulting phenoxyl radical is a key determinant of the antioxidant efficiency.

Ferulic Acid: A naturally occurring phenolic compound, ferulic acid's antioxidant prowess is well-documented. Its structure features a hydroxyl group and a methoxy group on the benzene ring, and a propenoic acid side chain. The electron-donating methoxy group enhances the stability of the phenoxyl radical through resonance, making the hydroxyl group's hydrogen more readily available for donation. The unsaturated side chain also contributes to the delocalization of the unpaired electron, further stabilizing the radical.

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid: This synthetic derivative introduces two significant modifications to the ferulic acid scaffold: the replacement of the double bond in the side chain with a single bond, and the addition of a cyano group on the α-carbon. The saturation of the side chain to a propanoic acid structure is likely to diminish the radical scavenging capacity, as it curtails the extent of electron delocalization compared to the conjugated system in ferulic acid. The introduction of an electron-withdrawing cyano group is also hypothesized to decrease the antioxidant potential by destabilizing the phenoxyl radical.

Below is a visual representation of the chemical structures of ferulic acid and its cyano-derivative, highlighting the key functional groups that influence their antioxidant activity.

cluster_FA Ferulic Acid cluster_CN 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid FA Ferulic Acid FA_hydroxyl Hydroxyl Group (Radical Scavenging) FA_methoxy Methoxy Group (Electron Donating) FA_sidechain Propenoic Acid Side Chain (Resonance Stabilization) CN 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid CN_hydroxyl Hydroxyl Group (Radical Scavenging) CN_methoxy Methoxy Group (Electron Donating) CN_cyano Cyano Group (Electron Withdrawing) CN_sidechain Propanoic Acid Side Chain (Reduced Conjugation)

Caption: Chemical structures and key functional groups of Ferulic Acid and its Cyano-Derivative.

Comparative Antioxidant Capacity: A Mechanistic Overview

The antioxidant activity of these compounds can be evaluated through various assays, each targeting a specific aspect of their radical scavenging or reducing potential. The most common in vitro assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (ferric reducing antioxidant power), and ORAC (oxygen radical absorbance capacity) assays.

AssayPrincipleExpected Outcome for Ferulic Acid vs. 2-Cyano Derivative
DPPH Measures the ability of an antioxidant to donate a hydrogen atom and quench the stable DPPH radical.Ferulic acid is expected to show significantly higher DPPH radical scavenging activity due to its more stable phenoxyl radical.
ABTS Measures the ability of an antioxidant to scavenge the ABTS radical cation. This assay is applicable to both hydrophilic and lipophilic compounds.Similar to the DPPH assay, ferulic acid is anticipated to exhibit superior ABTS radical scavenging capacity.
FRAP Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This assay reflects the reducing power of a compound.The electron-donating nature of the methoxy group in both compounds will contribute to their reducing power. However, the overall electron delocalization in ferulic acid may lead to a higher FRAP value.
ORAC Measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. It reflects the overall antioxidant capacity against a specific radical.Ferulic acid is expected to have a higher ORAC value, indicating greater protection against peroxyl radical damage.

Experimental Protocols for Antioxidant Capacity Assessment

To empirically validate the hypothesized differences in antioxidant capacity, the following standardized protocols are recommended.

DPPH Radical Scavenging Assay

This protocol is designed to determine the concentration of the test compound required to scavenge 50% of the DPPH radicals (IC₅₀).

cluster_workflow DPPH Assay Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix DPPH Solution with Test Compound A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate in the Dark (30 minutes at room temp) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 Value E->F

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

    • Prepare stock solutions of ferulic acid and 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic acid in methanol.

    • Prepare a series of dilutions of the test compounds from the stock solutions.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compounds.

    • For the control, add 100 µL of methanol to 100 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of the test compounds to scavenge the pre-formed ABTS radical cation.

cluster_workflow ABTS Assay Workflow A Prepare ABTS Radical Cation (ABTS + Potassium Persulfate) B Incubate in the Dark (12-16 hours) A->B C Dilute ABTS Solution to Absorbance of 0.7 B->C D Mix Diluted ABTS with Test Compound C->D E Incubate (6 minutes) D->E F Measure Absorbance at 734 nm E->F G Calculate % Inhibition and TEAC Value F->G

Caption: Workflow for the ABTS radical cation scavenging assay.

Step-by-Step Protocol:

  • Preparation of ABTS Radical Cation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Assay Procedure:

    • Dilute the ABTS radical cation solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 1.0 mL of the diluted ABTS solution to 10 µL of the test compound at various concentrations.

    • For the control, add 10 µL of ethanol to 1.0 mL of the diluted ABTS solution.

  • Incubation and Measurement:

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of ABTS radical scavenging activity.

    • The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Conclusion and Future Directions

Based on established structure-activity relationships for phenolic antioxidants, ferulic acid is anticipated to exhibit superior antioxidant capacity compared to 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. The presence of a conjugated side chain in ferulic acid, which enhances radical stabilization, is a key structural advantage. Conversely, the saturated side chain and the electron-withdrawing cyano group in its derivative are likely to diminish its hydrogen-donating ability.

Empirical validation through the detailed protocols provided in this guide is essential to confirm these theoretical considerations. Further studies could also explore the potential of these compounds in more complex biological systems, such as cell-based assays, to evaluate their cytoprotective effects and bioavailability, providing a more comprehensive understanding of their potential as therapeutic agents.

References

  • Srinivasan, M., Sudheer, A. R., & Menon, V. P. (2007). Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property. Journal of Clinical Biochemistry and Nutrition, 40(2), 92–100. [Link]

Comparative

comparative efficacy of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid structural analogs

Comparative Efficacy Guide: 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid and its Structural Analogs in MCT1 Inhibition As tumor cells undergo metabolic reprogramming to sustain rapid proliferation—a phenomenon kno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid and its Structural Analogs in MCT1 Inhibition

As tumor cells undergo metabolic reprogramming to sustain rapid proliferation—a phenomenon known as the Warburg effect—they become heavily reliant on glycolysis, leading to massive intracellular accumulation of lactic acid[1]. To prevent fatal intracellular acidification, these cells overexpress Monocarboxylate Transporters (MCTs), primarily MCT1 and MCT4, to efflux lactate into the tumor microenvironment[2]. Consequently, targeting MCT1 has emerged as a highly promising therapeutic strategy.

This guide provides an objective, data-driven comparison of the structural analogs of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic acid , focusing on how specific chemical modifications—such as the saturation of the carbon-carbon double bond and methoxy substitutions—dictate target affinity, specificity, and in vitro/in vivo efficacy.

Structure-Activity Relationship (SAR): The Causality of Chemical Design

The core pharmacophore of this inhibitor class relies on mimicking the natural substrates of MCTs (lactate and pyruvate) while introducing steric bulk to block the transmembrane channel. The structural nuances between the analogs dictate their efficacy:

  • The Propenoic Acid Backbone ( α -cyano-4-hydroxycinnamic acid - CHC): CHC is the classical, albeit non-specific, MCT inhibitor. The presence of the α,β -unsaturated double bond (propenoic acid) keeps the molecule strictly planar. This planarity allows for optimal π−π stacking within the hydrophobic pocket of the MCT1 channel. However, CHC lacks specificity, inhibiting MCT1, MCT2, MCT4, and the mitochondrial pyruvate carrier (MPC) with low millimolar potency[3].

  • The 3-Methoxy Substitution (ACCA): α -cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) introduces a methoxy group at the 3-position of the aromatic ring. This modification increases the compound's lipophilicity and alters the electron density of the ring. Causally, this enhances binding affinity and selectivity for MCT1 over MCT4[4]. ACCA has been shown to selectively inhibit the growth of breast cancer cells (MCF-7, MDA-MB-231) while sparing normal immortalized epithelial cells (HBL-100)[5].

  • The Propanoic Acid Analog (Reduced Backbone): 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is the saturated analog of ACCA. By reducing the double bond, the α,β -unsaturated system is lost, breaking the molecule's strict planarity. The introduction of a rotatable carbon-carbon single bond increases molecular flexibility. While this allows the molecule to adopt multiple conformations, it incurs an entropic penalty upon binding to the rigid MCT1 pocket. Consequently, propanoic acid analogs typically exhibit altered binding kinetics and higher IC50​ values compared to their rigid propenoic (cinnamic) counterparts.

Comparative Efficacy: Quantitative Data Analysis

To objectively benchmark these structural analogs, we compare them against each other and against AZD3965 , a highly specific, orally bioavailable pyrrole pyrimidine MCT1 inhibitor currently in clinical trials[6].

CompoundStructural ClassificationTarget Affinity ( Ki​ / IC50​ )Specificity ProfileIn Vitro Efficacy (Breast Cancer Models)
CHC Propenoic Acid (Planar)~1 - 5 mM[3]Non-specific (MCT1, MCT2, MCT4, MPC)[3]Moderate; requires high doses to induce necrosis.
ACCA Propenoic Acid + 3-MethoxyHigh μ M rangeSelective for MCT1 over MCT4[4]High; induces apoptosis at 50–200 μ M in MCF-7 & MDA-MB-231[5].
Propanoic Analog Propanoic Acid (Flexible)Variable (Higher than ACCA)MCT1 targetedModerate to Low; flexibility reduces binding efficiency.
AZD3965 Pyrrole Pyrimidine (Benchmark)1.6 nM[3]Highly specific (MCT1 > MCT2; No MCT4)[3]Very High; potent tumor growth suppression in vivo[6].

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the evaluation of these analogs must rely on self-validating assay systems. The following protocols are designed to isolate variables and prove direct causality between MCT1 inhibition and cell death.

Protocol A: L-[14C]-Lactate Uptake Assay (Target Validation)

Causality Check: Why use erythrocytes? Human erythrocytes exclusively express MCT1 and completely lack mitochondria. This isolates plasma membrane lactate transport from mitochondrial pyruvate carrier (MPC) interference, ensuring the assay measures true MCT1 inhibition[7].

  • Preparation: Isolate human erythrocytes and wash three times in pH 7.4 HEPES buffer to remove endogenous lactate.

  • Inhibitor Incubation: Pre-incubate erythrocytes with varying concentrations of the structural analogs (e.g., ACCA, Propanoic analog, or AZD3965) for 10 minutes at 37°C.

  • Radioligand Addition: Introduce 1 mM L-[14C]-lactate to the suspension.

  • Termination: After exactly 60 seconds, rapidly halt transport by adding an ice-cold stop solution containing 5 mM CHC[3], followed by immediate centrifugation through a silicone oil layer to separate cells from the extracellular radioligand.

  • Quantification: Lyse the erythrocyte pellet and measure intracellular radioactivity using a liquid scintillation counter.

Protocol B: Phenotypic Apoptosis & Proliferation Assay

Causality Check: To prove that cytotoxicity is driven by the Warburg effect (and not general chemical toxicity), assays must run in parallel with normal, non-tumoral cells.

  • Cell Seeding: Seed glycolytic breast cancer cells (MCF-7, MDA-MB-231) and normal immortalized human breast epithelial cells (HBL-100) in 96-well plates[5].

  • Treatment: Treat cells with a dose-response gradient (25 μ M to 200 μ M) of the analogs for 24, 48, and 72 hours[5].

  • Viability & Apoptosis: Measure viability via Trypan blue exclusion. To confirm the mechanism of death, lyse the cells and perform a Western blot targeting Bax and Bcl-2. An increased Bax/Bcl-2 ratio confirms that intracellular acidification (due to MCT1 blockade) has triggered the intrinsic apoptotic pathway[5].

Mechanistic Visualizations

MCT_Pathway Glycolysis Tumor Glycolysis (Warburg Effect) Lactate Intracellular Lactate Accumulation Glycolysis->Lactate LDH MCT1 MCT1 Transporter (Efflux) Lactate->MCT1 Transport Acidification Intracellular Acidification (pH Drop) MCT1->Acidification Failure to Efflux Apoptosis Apoptosis / Necrosis Acidification->Apoptosis Triggers Inhibitor ACCA / Propanoic Analogs (MCT1 Inhibitors) Inhibitor->MCT1 Blocks

Fig 1. Mechanism of MCT1 inhibition leading to intracellular acidification and tumor cell apoptosis.

Workflow Step1 1. Compound Synthesis & Validation Step2 2. L-[14C]-Lactate Uptake Assay (Erythrocytes) Step1->Step2 Step3 3. Cell Viability (MCF-7 / MDA-MB-231) Step2->Step3 Step4 4. In Vivo Xenograft Models Step3->Step4

Fig 2. Self-validating experimental workflow for evaluating MCT1 inhibitor efficacy and specificity.

Sources

Validation

Inter-Laboratory Validation of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid Synthesis: A Comparative Methodological Guide

As a Senior Application Scientist, establishing a robust, scalable, and reproducible synthetic route is paramount for downstream drug development and materials science. 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust, scalable, and reproducible synthetic route is paramount for downstream drug development and materials science. 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is a highly functionalized phenylpropanoid derivative. It serves as the saturated analog of the widely utilized MALDI mass spectrometry matrix, [1]. Synthesizing this compound requires a delicate balance of chemoselectivity to prevent the over-reduction of its multiple reactive moieties.

This guide objectively compares synthetic alternatives, details the causality behind our optimized protocol, and provides the inter-laboratory validation data necessary for seamless adoption.

Mechanistic Causality & Synthetic Strategy

The synthesis relies on a precise two-step sequence:

  • [2]: Vanillin (4-hydroxy-3-methoxybenzaldehyde) is reacted with cyanoacetic acid. The active methylene of cyanoacetic acid undergoes nucleophilic addition to the aldehyde, followed by dehydration to form the highly conjugated intermediate.

  • Chemoselective Alkene Reduction : The α,β -unsaturated double bond must be reduced without affecting the sensitive nitrile or carboxylic acid groups. While transition-metal catalyzed hydrogenation is common, for electron-deficient olefins[3]. The electron-withdrawing cyano and carboxylate groups render the β -carbon highly electrophilic, allowing targeted hydride attack while preserving the nitrile.

G A Vanillin + Cyanoacetic Acid B Knoevenagel Condensation A->B Base / H2O C α-Cyano-4-hydroxy- 3-methoxycinnamic Acid B->C -H2O D Selective Alkene Reduction C->D NaBH4 / MeOH E 2-Cyano-3-(4-hydroxy- 3-methoxyphenyl) propanoic Acid D->E High Yield

Fig 1. Two-step synthetic workflow for 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid.

Comparison Guide: Alternative Synthetic Routes

To validate the most efficient protocol, three distinct synthetic methodologies were evaluated across three independent laboratories. We compared traditional organic synthesis against microwave-assisted and green aqueous routes.

MetricMethod A: Traditional (Toluene/Piperidine + Pd/C H2​ )Method B: Microwave-Assisted (Solvent-Free Knoevenagel)Method C: Aqueous Green Route ( H2​O/NH4​OAc + NaBH4​ )
Overall Yield 62%78%89%
Purity (HPLC) 91.5% (Amine impurities)95.0%>98.5%
Reaction Time 24 hours4 hours6 hours
E-Factor 45.212.48.1
Chemoselectivity Poor (Nitrile reduction observed)ModerateExcellent

Conclusion : Method C (Aqueous Green Route) was selected as the gold standard due to its superior chemoselectivity, eliminating the formation of primary amine byproducts that plague Pd/C hydrogenation. While is a viable and rapid alternative for the condensation step[4], the aqueous conditions provided better scalability and visual self-validation cues.

Self-Validating Experimental Protocols (Method C)

The following protocol is designed as a self-validating system. Visual cues and in-process controls ensure that the researcher can verify the success of each step in real-time.

Step 1: Aqueous Knoevenagel Condensation
  • Charge : Equip a 500 mL round-bottom flask with a magnetic stirrer. Add vanillin (15.2 g, 100 mmol), cyanoacetic acid (9.3 g, 110 mmol), and ammonium acetate (1.5 g, 20 mmol) in 200 mL of deionized water.

  • React : Heat the suspension to 80°C for 3 hours.

    • Causality : Water acts as a green solvent. As the reaction progresses, the highly conjugated intermediate precipitates out of the aqueous phase. This phase separation drives the equilibrium forward according to Le Chatelier's principle, eliminating the need for a Dean-Stark dehydration apparatus.

  • Self-Validation Check : The reaction mixture will transition from a pale suspension to a thick, bright yellow precipitate. Complete consumption of vanillin must be verified via TLC (Hexane:EtOAc 1:1, UV 254 nm).

  • Isolate : Cool to 5°C, filter the yellow solid, wash with cold water, and dry under vacuum (Typical Yield: ~94%).

Step 2: Chemoselective Reduction
  • Charge : Dissolve the intermediate (10.9 g, 50 mmol) in 100 mL of anhydrous methanol. Cool the solution to 0–5°C using an ice-water bath.

  • React : Slowly add NaBH4​ (3.8 g, 100 mmol) in small portions over 45 minutes.

    • Causality : Temperature control is critical. Keeping the reaction below 5°C suppresses the reduction of the nitrile group and prevents the esterification of the carboxylic acid by methanol. The hydride selectively attacks the highly electrophilic β -carbon.

  • Self-Validation Check : Effervescence ( H2​ gas evolution) will occur. The bright yellow color of the starting material will gradually fade to a pale, almost colorless solution. This loss of chromophore serves as a visual kinetic indicator that the conjugated double bond has been successfully reduced.

  • Quench & Isolate : Acidify the mixture carefully with 1M HCl to pH 2 to destroy excess NaBH4​ and protonate the carboxylate. Extract with ethyl acetate (3 x 50 mL), dry over Na2​SO4​ , and concentrate in vacuo to yield the target propanoic acid.

Inter-Laboratory Validation & Analytical Data

To ensure trustworthiness, the synthesized batch was subjected to a rigorous analytical validation pathway across three independent core facilities.

G Crude Crude Product (Post-Reduction) HPLC HPLC-UV Analysis (Purity Check) Crude->HPLC Aliquot Sampling LCMS LC-MS Analysis (Mass Confirmation) HPLC->LCMS If Purity >95% NMR 1H & 13C NMR (Structural Integrity) LCMS->NMR Conforms to m/z 220 Valid Validated Batch >98% Purity NMR->Valid Conforms to Structure

Fig 2. Analytical validation pathway ensuring structural integrity and purity.

Consolidated Analytical Data:

  • LC-MS : Confirmed the molecular weight. The expected exact mass for C11​H11​NO4​ is 221.07. The observed [M-H]- ion was detected at m/z 220.1, confirming the saturated propanoic acid backbone.

  • 1H NMR (400 MHz, DMSO-d6) : The complete disappearance of the vinylic proton (~8.1 ppm) and the emergence of an ABX spin system for the diastereotopic protons of the saturated propanoic backbone (~3.0–3.5 ppm) confirmed 100% selective reduction without nitrile degradation.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid

As a Senior Application Scientist, I recognize that handling specialized organic intermediates like 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid (CAS: 1082386-62-6) requires more than simply checking boxes on a Sa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized organic intermediates like 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid (CAS: 1082386-62-6) requires more than simply checking boxes on a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's physical behavior and reactivity.

This compound—a saturated cyano-derivative of ferulic acid[1]—presents specific hazards due to its functional groups. The phenolic hydroxyl and carboxylic acid moieties drive its irritant properties, while the alpha-cyano group introduces the potential for toxic nitrile release under extreme thermal stress[2]. Because this compound is typically handled as a fine crystalline powder, the primary operational risk is aerosolization and subsequent inhalation or dermal contact[3].

To build a self-validating safety culture in your laboratory, every piece of Personal Protective Equipment (PPE) and every handling step must be rooted in scientific causality.

Physicochemical Hazard Profiling & Causality

Before selecting PPE, we must define why the protection is necessary. The table below summarizes the quantitative and qualitative hazards of this compound and its close structural analogs (such as α-cyano-4-hydroxycinnamic acid)[4], linking them directly to their mechanistic causes.

Hazard ClassificationGHS CategoryMechanistic Causality
Physical State Solid (Powder)High surface-area-to-mass ratio increases electrostatic cling and aerosolization risk during gravimetric transfer.
Eye Irritation Category 2AThe acidic carboxylic proton and phenolic group rapidly disrupt ocular mucosal homeostasis upon contact[4].
Skin Irritation Category 2The lipophilic aromatic ring facilitates dermal penetration of the mildly corrosive acidic moiety[4].
Respiratory Toxicity Category 3Inhalation of micro-particulates causes severe mechanical and chemical irritation of the upper respiratory tract[2].
Thermal Decomposition > 150°C (Est.)Thermal breakdown of the alpha-cyano group releases toxic Nitrogen Oxides (NOx), Carbon Monoxide (CO), and potentially Hydrogen Cyanide (HCN)[2].

Comprehensive PPE Matrix

Based on the hazard profile, standard laboratory attire is insufficient. The following PPE matrix outlines the required gear, the specific regulatory standard it must meet, and the operational rationale.

PPE CategorySpecification StandardRationale & Operational Choice
Hand Protection Nitrile, ≥0.11 mm thickness (EN 374)Nitrile provides a robust chemical barrier against organic acids[3]. Latex is strictly prohibited due to higher permeability and sensitization risks.
Eye Protection Tight-fitting Safety Goggles (EN 166)Standard safety glasses leave gaps. Tight-fitting goggles prevent airborne dust from bypassing the lenses and contacting the cornea.
Respiratory N95 / FFP2 Particulate RespiratorFilters out >95% of airborne powder particulates generated during weighing[3]. Required if weighing outside a controlled draft.
Body Protection Lab Coat (Knee-length, closed cuffs)Prevents the accumulation of static-charged powder on personal clothing.

Operational Workflow & Handling Protocol

To ensure safety, every protocol must be a self-validating system . This means building in immediate feedback loops to confirm the step was executed correctly.

Step-by-Step Methodology: Gravimetric Transfer & Dissolution
  • Step 1: Environmental Control & Pre-Checks

    • Action: Conduct all open-container handling inside a certified fume hood. Verify the face velocity is between 80–100 feet per minute (fpm).

    • Causality: Velocities <80 fpm fail to contain airborne dust; velocities >100 fpm create turbulent eddies that can blow fine powder out of the sash and into the operator's breathing zone.

    • Validation: Check the digital airflow monitor; use a Kimwipe to visually confirm steady, inward directional flow.

  • Step 2: Static Mitigation

    • Action: Use an anti-static ionizer gun on the weighing boat and utilize PTFE-coated or ceramic spatulas.

    • Causality: Dry organic powders accumulate static charge. Static discharge causes the powder to repel and aerosolize, increasing inhalation risk and destroying gravimetric accuracy.

    • Validation: Powder transfers smoothly into the boat without clinging to the spatula or "jumping" out of the container.

  • Step 3: In-Situ Dissolution

    • Action: Add your primary solvent directly to the weigh boat inside the fume hood before transferring the material to the main reaction vessel.

    • Causality: Solubilizing the powder eliminates the dust hazard entirely, converting a high-risk respiratory inhalation hazard into a highly manageable liquid handling task.

    • Validation: Complete visual dissolution of the powder; no suspended particulates remain before moving the container.

Workflow A 1. Storage Retrieval (Desiccator, <25°C) B 2. Transport (Secondary Container) A->B Maintain seal C 3. Fume Hood Transfer (Draft 80-100 fpm) B->C Open in hood D 4. Anti-Static Weighing (Ceramic Tools) C->D Mitigate static E 5. In-Situ Dissolution (Solvent Addition) D->E Eliminate dust F 6. Waste Segregation (Halogen-Free) E->F Liquid disposal

Caption: Operational workflow for the safe handling, weighing, and dissolution of cyano-substituted powders.

Spill Response & Disposal Plan

In the event of a powder spill outside of primary containment, dry sweeping is strictly forbidden as it forces particulates into the air[2].

Step-by-Step Methodology: Spill Containment
  • Step 1: Isolation & PPE Upgrade

    • Action: Immediately isolate the area. Don an N95 respirator and fresh nitrile gloves before approaching the spill[3].

  • Step 2: Dust Suppression

    • Action: Gently cover the powder with damp paper towels (moistened with water or a compatible low-volatility solvent).

    • Causality: The liquid breaks the surface tension and binds the fine particulates into a heavy paste, neutralizing the aerosolization risk.

  • Step 3: Mechanical Collection

    • Action: Use non-sparking tools (e.g., a plastic dustpan or bench scraper) to scoop the dampened material into a sealable, hazardous waste container[2].

    • Validation: Shine a UV flashlight or high-lumen LED across the surface at a low angle to cast shadows on any remaining micro-particulates.

  • Step 4: Surface Decontamination & Disposal

    • Action: Wash the surface with an alkaline laboratory detergent and water[4]. Dispose of the collected material in a container labeled for "Halogen-Free Organic Solid Waste" (unless a halogenated solvent was used for suppression).

Spill S1 Spill Detected (Powder Release) S2 Isolate Area & Upgrade PPE (N95) S1->S2 Prevent exposure S3 Dust Suppression (Moisten with Water/Solvent) S2->S3 Prevent aerosolization S4 Mechanical Collection (Non-Sparking Tools) S3->S4 Safe cleanup S5 Surface Decontamination (Alkaline Detergent) S4->S5 Remove residue

Caption: Step-by-step emergency response protocol for containing and neutralizing solid chemical spills.

References

  • NextSDS. "2-CYANO-3-(4-HYDROXY-3-METHOXYPHENYL) PROPANOIC ACID — Chemical Substance Information." NextSDS Database. 1

  • Bruker Daltonik GmbH. "Alpha-Cyano-4-hydroxycinnamic Acid (HCCA) Material Safety Data Sheet." Bruker. 2

  • Fujifilm Wako Pure Chemical Corporation. "SAFETY DATA SHEET: Toxic solid, organic, n.o.s. (alpha-Cyano-4-hydroxycinnamic acid)." Fujifilm Wako. 4

  • Sigma-Aldrich. "a-Cyano-4-hydroxycinnamic acid 97 28166-41-8." Sigma-Aldrich Product Catalog. 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid
Reactant of Route 2
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid
© Copyright 2026 BenchChem. All Rights Reserved.